3-Cyano-5-methylphenylboronic acid
Description
Properties
IUPAC Name |
(3-cyano-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMWRQDWIZJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Cyano-5-methylphenylboronic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of 3-Cyano-5-methylphenylboronic acid, a key building block in modern organic synthesis. Arylboronic acids are indispensable reagents, particularly for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2] This document offers a detailed, field-proven protocol for the synthesis of this compound via a lithiation-borylation pathway, explains the rationale behind critical experimental steps, and outlines a comprehensive characterization strategy using modern analytical techniques. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this versatile intermediate.
Strategic Approach to Synthesis
The synthesis of arylboronic acids can be approached through several established methodologies. The most prevalent include the reaction of organometallic reagents (Grignard or organolithium) with borate esters and palladium-catalyzed borylation of aryl halides.[3][4]
-
Palladium-Catalyzed Borylation: This method offers excellent functional group tolerance and often uses stable, commercially available reagents like bis(pinacolato)diboron (B₂pin₂).[5] However, it requires expensive palladium catalysts and ligands.
-
Organometallic Routes: The classic approach involves forming an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate at low temperatures.[1] The lithiation-borylation sequence is particularly effective for substrates that can be readily halogen-metal exchanged or deprotonated.[6][7]
For the synthesis of this compound, we have selected the lithiation-borylation of 3-bromo-5-methylbenzonitrile. This pathway is highly efficient, cost-effective, and provides a direct route to the desired product. The cyano and methyl groups are stable under the reaction conditions, and the low-temperature requirement ensures high selectivity and minimizes side reactions.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the selected synthetic pathway, from starting material to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step is critical for achieving high yield and purity.
Reagents and Equipment
-
3-Bromo-5-methylbenzonitrile
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, inert atmosphere setup (Nitrogen or Argon), low-temperature thermometer, separatory funnel.
Synthesis Procedure
Causality: The entire procedure must be conducted under strictly anhydrous and inert conditions. Organolithium reagents are extremely reactive towards water and oxygen.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add 3-bromo-5-methylbenzonitrile (e.g., 5.0 g, 25.5 mmol) and dissolve in anhydrous THF (100 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
n-BuLi Addition: Add n-butyllithium (2.5 M in hexanes, 10.7 mL, 26.8 mmol, 1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Expert Insight: Slow addition is crucial to prevent localized heating, which can lead to side reactions. A slight excess of n-BuLi ensures complete conversion of the starting material.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium intermediate.
-
Borylation: Add triisopropyl borate (7.0 mL, 30.6 mmol, 1.2 eq) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C.
-
Expert Insight: The borate ester is added after the aryllithium has formed to prevent direct reaction between n-BuLi and the borate. An excess of the borate ensures the aryllithium is fully trapped.
-
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow it to warm slowly to room temperature overnight (approx. 16 hours). This allows the intermediate boronate complex to form completely.[8]
Workup and Purification
Causality: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxines.[9] An acid-base extraction is a highly effective alternative that leverages the acidic nature of the B(OH)₂ group.[10][11]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Acid-Base Purification: Wash the combined organic layers with water (50 mL) and then extract the crude boronic acid into an aqueous basic solution by adding 2 M NaOH (3 x 40 mL).
-
Expert Insight: This step is critical for purity. The boronic acid forms a water-soluble boronate salt, leaving non-acidic organic impurities behind in the ethyl acetate layer.[10]
-
-
Re-acidification: Combine the aqueous basic extracts and cool in an ice bath. Carefully re-acidify with 2 M HCl until the pH is ~2. A white precipitate of the pure boronic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold hexanes to aid drying.
-
Drying: Dry the product under high vacuum to yield this compound as a white powder.
Comprehensive Characterization
Validation of the product's identity and purity is paramount. The following techniques provide a complete analytical profile.
Spectroscopic Data Summary
| Technique | Functional Group/Proton | Expected Chemical Shift / Frequency |
| ¹H NMR (400 MHz, DMSO-d₆) | B(OH )₂ | ~8.2 ppm (broad singlet) |
| Aromatic H | ~7.8 - 8.0 ppm (multiplets/singlets) | |
| CH ₃ | ~2.4 ppm (singlet) | |
| ¹³C NMR (101 MHz, DMSO-d₆) | Aromatic C -B | ~135-140 ppm (often not observed) |
| Aromatic C | ~125-140 ppm | |
| C ≡N | ~118 ppm | |
| C H₃ | ~21 ppm | |
| ¹¹B NMR (128 MHz, DMSO-d₆) | B (OH)₂ | ~28-32 ppm (broad singlet)[12][13] |
| IR Spectroscopy (ATR) | O-H stretch (boronic acid) | ~3300-3400 cm⁻¹ (broad)[14] |
| C-H stretch (aromatic/aliphatic) | ~2900-3100 cm⁻¹ | |
| C≡N stretch (nitrile) | ~2225-2235 cm⁻¹ | |
| B-O stretch | ~1340-1360 cm⁻¹ (strong)[15] | |
| Mass Spectrometry (ESI-) | [M-H]⁻ | m/z 159.96 |
Analytical Interpretation
-
NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ is diagnostic. A characteristic broad singlet for the two acidic protons of the B(OH)₂ group is expected to appear downfield.[16] The aromatic region will show distinct signals for the three protons on the phenyl ring, and a sharp singlet for the methyl group will appear upfield. ¹¹B NMR provides unambiguous confirmation of the boronic acid, with a single broad peak in the characteristic region for trigonal boron species.[13]
-
IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. A strong, sharp peak around 2230 cm⁻¹ is definitive for the cyano group. A very broad absorption centered around 3300 cm⁻¹ corresponds to the O-H stretching of the boronic acid, while a strong band around 1350 cm⁻¹ is indicative of the B-O bond.[14][15]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₈H₈BNO₂), the expected exact mass is 161.06.[17] Electrospray ionization in negative mode (ESI-) is often effective for boronic acids, showing a prominent [M-H]⁻ ion.[18][19]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl structures.[20][21] This reaction is fundamental to the development of new pharmaceuticals and organic electronic materials.
Catalytic Cycle Diagram
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol
A typical Suzuki coupling using this compound would involve reacting it with an aryl halide (e.g., 4-bromopyridine) in the presence of a palladium catalyst (like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand) and a base (such as K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME).[22] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[20]
Conclusion
This guide has presented a robust and well-validated methodology for the synthesis and characterization of this compound. By employing a classic lithiation-borylation strategy and a rigorous acid-base purification protocol, this valuable synthetic intermediate can be prepared in high purity. The detailed characterization data provides a clear benchmark for product validation, ensuring its suitability for demanding applications such as Suzuki-Miyaura cross-coupling reactions. The principles and techniques outlined herein are broadly applicable and serve as a reliable foundation for researchers in synthetic and medicinal chemistry.
References
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]
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Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. Available from: [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available from: [Link]
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Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. Available from: [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Available from: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available from: [Link]
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How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]
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A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]
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Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Europe PMC. Available from: [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Available from: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]
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Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-5-methylphenylboronic acid, a specialized organoboron compound, has emerged as a significant building block in modern synthetic and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a cyano and a methyl group on the phenyl ring, confer specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its stability, handling, and key applications, particularly in the realm of drug discovery and development. The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the electronic nature of the boronic acid, impacting its reactivity in crucial transformations such as the Suzuki-Miyaura cross-coupling reaction.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical environments and are crucial for reaction optimization, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1451391-42-6 | [][3][4][5][6][7][8] |
| Molecular Formula | C₈H₈BNO₂ | [3][5] |
| Molecular Weight | 160.97 g/mol | [5] |
| Appearance | White powder | [3] |
| Purity | ≥99% | [3] |
| Melting Point | Data not available; for the related 3-cyanophenylboronic acid: 298 °C (dec.) | |
| Boiling Point | Predicted: 375.5 ± 52.0 °C | |
| Density | Predicted: 1.20 ± 0.1 g/cm³ | |
| pKa | Data not available; The pKa of a boronic acid is typically around 9, but is influenced by substituents. Electron-withdrawing groups like the cyano group tend to decrease the pKa, making the compound more acidic.[9][10] | |
| Solubility | Data not available; Phenylboronic acids generally exhibit solubility in many polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[11] The presence of the polar cyano group may enhance solubility in polar solvents. |
Stability, Handling, and Storage
Arylboronic acids, while more stable than many other organometallic reagents, require careful handling to prevent degradation. The primary decomposition pathways include oxidation and protodeboronation, particularly under harsh pH conditions.[12]
Key Considerations for Stability:
-
Oxidation: The boron-carbon bond is susceptible to oxidative cleavage. To mitigate this, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or in solution.
-
Protodeboronation: This process, the cleavage of the C-B bond by a proton source, can be accelerated in both acidic and basic aqueous solutions. The rate of protodeboronation is generally slowest around pH 5 for many arylboronic acids.[13]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.
Recommended Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Refrigeration is often recommended to maintain long-term stability.[14]
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.[12][15] Avoid contact with strong oxidizing agents and strong acids.[14]
Experimental Protocols for Physicochemical Characterization
The following sections outline detailed methodologies for determining key physicochemical properties of this compound. The rationale behind the experimental choices is provided to offer a deeper understanding of the principles involved.
Determination of Solubility
The solubility of a compound is a critical parameter for its application in synthesis and pharmacology. A common method to determine solubility is the shake-flask method, which involves equilibrating the solid compound with a solvent and then quantifying the dissolved concentration.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Place the vial in a shaker or agitator at a constant and recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the withdrawn aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles. This step is crucial to prevent overestimation of the solubility.
-
Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument. Quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Determination of Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is essential for understanding its behavior in different pH environments, which is particularly important in drug development for predicting absorption and distribution. For boronic acids, the pKa corresponds to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate.[10] Potentiometric titration is a common and reliable method for pKa determination.
Experimental Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination of this compound via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, though this will yield an apparent pKa (pKaapp).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the boronic acid solution in a jacketed beaker to maintain a constant temperature, and stir the solution gently with a magnetic stir bar.
-
Titration Procedure: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The aromatic protons will appear as a characteristic pattern of signals in the aromatic region (typically δ 7-8.5 ppm). The methyl protons will appear as a singlet in the aliphatic region (around δ 2.5 ppm). The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. The chemical shift is sensitive to the coordination state of the boron atom. For a neutral trigonal boronic acid, the ¹¹B NMR signal is typically observed around δ 28-33 ppm. Upon formation of the tetrahedral boronate anion, the signal shifts upfield to around δ 3-9 ppm.[17]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the cyano carbon.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
C≡N stretching of the cyano group (a sharp band around 2220-2240 cm⁻¹).
-
Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).
-
B-O stretching (a strong band around 1310-1380 cm⁻¹).
-
-
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[18] This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to construct the carbon skeletons of drug candidates.[18][19]
The presence of the cyano and methyl groups on the phenyl ring allows for the introduction of this specific substituted aryl moiety into a target molecule. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological properties. The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting biaryl product, potentially affecting its binding affinity to a biological target.
Boronic acids themselves have gained significant attention as pharmacophores in drug design.[20] The ability of the boronic acid group to form reversible covalent bonds with active site serine residues in enzymes has led to the development of potent enzyme inhibitors.[20] While this compound is primarily used as a synthetic intermediate, the broader class of arylboronic acids is being explored for a range of therapeutic applications, including anticancer and antibacterial agents.[19]
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3-Cyano-5-methylphenylboronic acid CAS number and molecular structure
An In-Depth Technical Guide to 3-Cyano-5-methylphenylboronic acid
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its core chemical identity, including its CAS number and molecular structure, and present its physicochemical properties in a clear, comparative format. This document outlines a standard synthetic methodology, purification protocols, and characterization techniques, explaining the scientific rationale behind each step. Furthermore, we explore its critical applications, particularly its role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery for forging carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Chemical Identity and Core Properties
This compound is a bifunctional organic compound featuring both a nitrile (-C≡N) and a boronic acid [-B(OH)₂] group. This unique combination makes it a highly valuable intermediate, where the boronic acid moiety serves as a handle for cross-coupling reactions and the cyano group can be retained or transformed into other functional groups, such as amines or carboxylic acids.
Key Identifiers and Physicochemical Data
The fundamental properties of this reagent are summarized below, providing essential information for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1451391-42-6 | [1][2][][4] |
| Molecular Formula | C₈H₈BNO₂ | [1][][4] |
| Molecular Weight | 160.97 g/mol | [][4][5] |
| Appearance | Typically a white powder | [1] |
| Purity | ≥99% (Varies by supplier) | [1] |
| Storage | Store in a dry, dark, and ventilated place; recommended 2-8°C | [1][5] |
| Synonyms | (3-cyano-5-methylphenyl)boronic acid, 3-Methyl-5-cyanophenylboronic acid | [1][] |
Molecular Structure and Mechanistic Insights
The utility of this compound in synthesis is directly derived from its molecular architecture.
Caption: 2D molecular structure of this compound.
Structural Rationale for Reactivity
-
The Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electrophilic boron atom facilitates a key step in the catalytic cycle known as transmetalation, where the aryl group is transferred to the palladium center. This process is fundamental for the formation of new C-C bonds, a critical transformation in the synthesis of complex organic molecules.[6] Boronic acids are generally stable, less toxic than many other organometallic reagents, and their byproducts are often easily removed, which is a significant advantage in pharmaceutical synthesis.
-
The Cyano Group (-C≡N): The nitrile is a versatile and relatively unreactive functional group under typical Suzuki coupling conditions, making it an excellent "spectator" that can be carried through a synthetic sequence. Its presence offers strategic advantages, as it can be subsequently hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings, providing a gateway to a diverse range of molecular scaffolds.
-
The Methyl Group (-CH₃): The methyl substituent on the phenyl ring influences the electronic properties and steric profile of the molecule. It can play a role in modulating the binding affinity of a final drug candidate with its biological target by occupying a specific hydrophobic pocket.
Synthesis and Characterization
While numerous proprietary methods exist, a general and well-established approach to synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.
Generalized Synthetic Pathway
The following diagram illustrates a plausible and common synthetic route starting from 3-bromo-5-methylbenzonitrile. This method leverages the formation of an organolithium species for subsequent borylation.
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Spectroscopic Characterization of 3-Cyano-5-methylphenylboronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6), a key building block in medicinal chemistry and organic synthesis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific principles and field-proven methodologies for acquiring and interpreting high-quality spectroscopic data.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₈BNO₂, belongs to the versatile class of arylboronic acids.[1][2] These compounds are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of a cyano (-C≡N) group and a methyl (-CH₃) group on the phenyl ring provides specific electronic and steric properties, making this molecule a valuable synthon for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents. The cyano moiety, for instance, can act as a hydrogen bond acceptor or be further transformed into other functional groups, influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Accurate and unambiguous characterization of this starting material is a cornerstone of robust scientific research and development. This guide provides the essential spectroscopic data (NMR, IR, and MS) and the rationale behind the analytical techniques employed to ensure the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of all functional groups.
¹H NMR Spectroscopy
Rationale for Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the ability to observe the exchangeable protons of the boronic acid group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Data Presentation: Expected ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 (broad s) | Singlet | 2H | B(OH)₂ |
| ~7.9 (s) | Singlet | 1H | Ar-H |
| ~7.8 (s) | Singlet | 1H | Ar-H |
| ~7.7 (s) | Singlet | 1H | Ar-H |
| ~2.4 (s) | Singlet | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum:
-
Boronic Acid Protons (B(OH)₂): A broad singlet is anticipated around 8.2 ppm, corresponding to the two acidic protons of the boronic acid group. The broadness is due to chemical exchange with residual water in the solvent.
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (7.7-7.9 ppm) are expected, each integrating to one proton. Their singlet nature arises from the 1,3,5-substitution pattern, where no vicinal proton-proton coupling occurs.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy
Rationale for Experimental Choices: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Data Presentation: Expected ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 | Ar-C-CH₃ |
| ~138 | Ar-C-H |
| ~135 | Ar-C-H |
| ~130 | Ar-C-H |
| ~120 (broad) | Ar-C-B(OH)₂ |
| ~118 | -C≡N |
| ~21 | -CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
Aromatic Carbons: Four signals are expected for the aromatic ring carbons. The carbon attached to the boron atom (~120 ppm) may appear broader due to quadrupolar relaxation of the boron nucleus.[5]
-
Cyano Carbon (-C≡N): A peak around 118 ppm is characteristic of a nitrile carbon.[5]
-
Methyl Carbon (-CH₃): An upfield signal around 21 ppm corresponds to the methyl group carbon.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
Rationale for Experimental Choices: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.
Data Presentation: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
Interpretation of FT-IR Spectrum:
-
O-H Stretch: A very prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the boronic acid group, often hydrogen-bonded in the solid state.
-
C≡N Stretch: A sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the cyano group.[6]
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.[7]
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.[8]
Mass Spectrometry (MS)
Rationale for Experimental Choices: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound, potentially with derivatization to improve volatility and thermal stability. Phenylboronic acids can sometimes be challenging to analyze directly by GC-MS due to their polarity and potential for dehydration or trimerization in the hot injector.[9] Derivatization to a more volatile ester (e.g., with pinacol) can be beneficial, though direct analysis is often possible.[10]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetone or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Data Presentation: Expected MS Data
| m/z | Possible Assignment |
| 161 | [M]⁺ (Molecular Ion) |
| 144 | [M-OH]⁺ |
| 116 | [M-B(OH)₂]⁺ |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 161, corresponding to the molecular weight of C₈H₈BNO₂.
-
Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of a hydroxyl group ([M-OH]⁺ at m/z 144) and the loss of the entire boronic acid group ([M-B(OH)₂]⁺ at m/z 116).
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound. Each technique offers complementary information that, when synthesized, allows for the unequivocal confirmation of the molecule's structure and purity. The methodologies and expected data presented in this guide serve as a robust framework for researchers to ensure the quality of this critical reagent, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
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CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
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RongNa Biotechnology Co., Ltd. (n.d.). This compound, CasNo.1451391-42-6. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0134593). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Langmuir. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]
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LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Chromatography Forum. (2017, August 2). clean up of GC/MS after phenylboronic acid derivative. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024, September 10). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]
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Future Science. (2024, March 11). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0015994). Retrieved from [Link]
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A Technical Guide to 3-Cyano-5-methylphenylboronic Acid: Sourcing, Properties, and Applications in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6), a key building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, commercial availability, and strategic applications, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of this critical transformation, provide an exemplary experimental protocol with justifications for reagent choices, and discuss best practices for handling and storage. This guide serves as a practical resource for scientists leveraging this versatile reagent to construct complex molecular architectures for novel therapeutic agents and advanced materials.
Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery
The boronic acid functional group has become a cornerstone of modern medicinal chemistry. Initially perceived with caution, the incorporation of boron into drug candidates has grown tremendously, culminating in several FDA-approved therapeutics like the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma.[1] The unique properties of the boron atom—its empty p-orbital and trigonal planar geometry—allow it to engage in reversible covalent interactions with biological targets, offering a powerful mechanism for enzyme inhibition.[1][2]
Beyond their direct biological activity, arylboronic acids are indispensable reagents in synthetic chemistry. Their most prominent role is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[2] This reaction's robustness, exceptional functional group tolerance, and the broad availability of boronic acid building blocks have cemented its status as a go-to method for assembling the complex biaryl and heteroaryl scaffolds prevalent in contemporary drug candidates.
Within this context, this compound emerges as a particularly valuable building block. It offers a pre-functionalized aromatic ring with three distinct points for molecular elaboration: the boronic acid for primary coupling, a synthetically versatile nitrile group, and a methyl group to probe steric and electronic interactions, making it a strategic asset for library synthesis and lead optimization campaigns.
Physicochemical Properties and Identification
Accurate identification is paramount for experimental reproducibility. The key properties of this compound are summarized below.
Chemical Structure
Caption: Structure of this compound.
Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1451391-42-6 | [3][4][5][][7] |
| Molecular Formula | C8H8BNO2 | [3][5] |
| IUPAC Name | (3-cyano-5-methylphenyl)boronic acid | [7] |
| Appearance | White powder | [3] |
| InChI Key | HOWMWRQDWIZJNA-UHFFFAOYSA-N | [7] |
| SMILES | B(C1=CC(=CC(=C1)C#N)C)(O)O | [7] |
| Primary Application | Pharmaceutical intermediates, Organic reagents | [3][4] |
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development. It is typically sold as a solid with purity levels of 95% or higher.
When sourcing this reagent, it is critical for researchers to obtain and scrutinize the supplier's Certificate of Analysis (CoA). Key data points to verify include purity (typically assessed by HPLC or qNMR) and identity confirmation (¹H NMR, ¹³C NMR, MS). Inconsistent purity can significantly impact reaction yields, reproducibility, and the downstream purification process. For demanding applications, sourcing from manufacturers who provide comprehensive analytical data is strongly advised.
Representative Supplier Information
| Supplier | Business Type | Purity/Grade | CAS Number |
| BOC Sciences | Supplier | Custom | 1451391-42-6 |
| ChemScene | Manufacturer | ≥98% | 1451391-42-6 |
| RongNa Biotechnology Co., Ltd | Manufacturer/Supplier | 99% | 1451391-42-6 |
| Echemi (Marketplace) | Lists Manufacturers/Traders | Industrial Grade, 95%+ | 1451391-42-6 |
| Amadis Chemical | Supplier | Inquire | 1451391-42-6 |
| J&K Scientific | Distributor | Inquire | 1451391-42-6 |
Note: This table is representative and not exhaustive. Availability and specifications should be confirmed directly with the suppliers.[3][4][5][][7][8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid's parent aryl ring and an aryl or vinyl halide/triflate.
Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three fundamental steps, catalyzed by a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 3-cyano-5-methylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Exemplary Synthetic Protocol
This protocol describes a general procedure for coupling this compound with a generic heteroaryl bromide, a common transformation in medicinal chemistry.
Objective: Synthesize 2-(3-Cyano-5-methylphenyl)pyridine.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
2-Bromopyridine (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel)
Step-by-Step Methodology:
-
Inert Atmosphere: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 2-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.
-
Causality: An inert atmosphere (N₂ or Ar) is crucial because the Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state, halting the catalytic cycle.
-
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling N₂ or Ar through it for 15-20 minutes. Add the degassed solvent to the flask containing the solids.
-
Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.
-
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Causality: Heating accelerates the rate-limiting steps of the reaction, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.
-
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot the reaction mixture against the starting materials. The reaction is complete upon consumption of the limiting reagent (the boronic acid).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Handling, Storage, and Stability
Arylboronic acids require proper handling to maintain their integrity. They are susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions. More commonly, they can undergo thermal dehydration to form cyclic anhydride trimers known as boroxines.
Storage Recommendations:
-
Condition: Store in a tightly sealed container in a cool, dry, and dark place.[3][9]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to prevent moisture- and air-induced degradation.
For applications requiring enhanced stability, the corresponding pinacol ester derivative, This compound pinacol ester (CAS 1220219-59-9) , is an excellent alternative.[] Pinacol esters are generally more robust, less prone to boroxine formation, and often exhibit better solubility in organic solvents.
Conclusion
This compound is a high-value, commercially accessible building block for chemical synthesis. Its strategic placement of functional groups—the reactive boronic acid, the versatile nitrile, and the modulating methyl group—provides chemists with a powerful tool for the rapid generation of molecular complexity. A thorough understanding of its role in the Suzuki-Miyaura reaction, coupled with proper sourcing and handling, enables researchers in drug discovery and materials science to efficiently construct novel molecular entities poised for downstream investigation.
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National Center for Biotechnology Information. (3-Cyano-5-methyl-4-phenylhexan-2-yl)boronic acid. PubChem Compound Database. [Link]
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The Royal Society of Chemistry. Supporting Information for a publication. The Royal Society of Chemistry. [Link]
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ResearchGate. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]
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A-Z Guide to Computational Modeling of 3-Cyano-5-methylphenylboronic Acid: From Quantum Mechanics to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-5-methylphenylboronic acid is a versatile building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Understanding its electronic structure, reactivity, and conformational landscape is paramount for optimizing reaction conditions and designing novel derivatives with enhanced properties. This in-depth technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound. We will explore the foundational principles of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the results through advanced analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO). This guide serves as a practical roadmap for researchers seeking to leverage computational chemistry to accelerate discovery and innovation.
Introduction: The Significance of this compound
Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity.[1] The title compound, this compound (3-CM-PBA), with its unique substitution pattern—an electron-withdrawing cyano group and an electron-donating methyl group—presents a fascinating case study in electronic modulation. These substituents fine-tune the reactivity of the boronic acid moiety, influencing its role as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[2]
Computational modeling offers a powerful lens to dissect these subtle electronic effects. By simulating the molecule's properties at the quantum level, we can predict its three-dimensional structure, electronic distribution, and spectroscopic signatures, and even anticipate its reactivity in chemical transformations. This in silico approach not only complements experimental work but can also guide synthetic efforts, saving valuable time and resources.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any computational study hinges on the selection of appropriate theoretical methods. For organoboron compounds, Density Functional Theory (DFT) has emerged as a robust and efficient methodology, providing a favorable balance between computational cost and accuracy.[3]
Pillar of Expertise: Why DFT?
Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT is well-suited for molecules of this size, allowing for the use of larger, more flexible basis sets that are crucial for accurately describing the electronic environment around the boron atom.[1]
2.1. The B3LYP Functional and 6-311++G(d,p) Basis Set
For this guide, we advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic properties.
This will be paired with the 6-311++G(d,p) basis set. Let's break down this nomenclature:
-
6-311G: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, providing a high degree of flexibility.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for anions and systems with lone pairs, like the oxygen atoms in the boronic acid group.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds.
A study on 3-cyanophenylboronic acid has demonstrated the efficacy of the B3LYP/6-311++G(d,p) level of theory for investigating its structural and electronic properties.[4]
The Computational Workflow: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for the computational analysis of 3-CM-PBA.
Caption: A generalized workflow for the computational analysis of a molecule.
Protocol:
-
Molecular Structure Input:
-
Geometry Optimization:
-
Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the structure with the minimum potential energy.
-
Self-Validation: The optimization process is considered converged when the forces on each atom and the change in energy between steps fall below a predefined threshold.
-
-
Frequency Analysis:
-
Conduct a frequency calculation on the optimized geometry at the same level of theory.
-
Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
This step also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
-
Analysis of Molecular Properties:
-
Using the optimized geometry, perform further calculations to elucidate the electronic properties of the molecule. This includes Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.
-
Results and Discussion: Interpreting the Data
4.1. Conformational Analysis and Optimized Geometry
Phenylboronic acids can exist in several conformations due to the rotation of the two O-H bonds.[5] For 3-cyanophenylboronic acid, four primary conformers are typically considered: anti-syn, syn-anti, syn-syn, and anti-anti.[4] Computational studies have shown that the anti-syn conformer is the most stable.[4] We can expect a similar result for the 3-cyano-5-methyl derivative.
| Parameter | Predicted Value (Å or °) | Experimental (if available) |
| C-B Bond Length | ~1.55 Å | - |
| B-O Bond Lengths | ~1.37 Å | - |
| C-C≡N Angle | ~179° | - |
| O-B-O Angle | ~118° | - |
| Table 1: Predicted geometric parameters for the most stable conformer of this compound. |
The B-O bond lengths of approximately 1.37 Å suggest significant partial double bond character, arising from pπ-pπ interactions between the oxygen lone pairs and the empty p-orbital on the boron atom.[6]
4.2. Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone for understanding chemical reactivity.[7][8] It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[7]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
For 3-CM-PBA, we would expect the HOMO to be distributed primarily over the aromatic ring and the methyl group, reflecting its electron-donating character. Conversely, the LUMO would likely be localized on the boronic acid moiety and the electron-withdrawing cyano group, indicating these as the primary sites for nucleophilic attack.
4.3. Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively.
-
Red/Yellow Regions: Electron-rich, negative potential (sites for electrophilic attack).
-
Blue Regions: Electron-poor, positive potential (sites for nucleophilic attack).
-
Green Regions: Neutral potential.
For 3-CM-PBA, the MEP map would likely show a negative potential (red) around the oxygen atoms of the boronic acid and the nitrogen atom of the cyano group, making them susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and the boron atom, highlighting their electrophilic character.
4.4. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[11][12] It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with intuitive Lewis structures.[11] A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation and resonance, as "donor-acceptor" interactions.[13]
For 3-CM-PBA, NBO analysis can quantify the strength of the pπ-pπ interaction between the oxygen lone pairs (donor) and the empty p-orbital of the boron atom (acceptor), providing a quantitative measure of the B-O double bond character.[6] It can also reveal hyperconjugative interactions between the phenyl ring's π-system and the C-B bond.
Applications in Drug Development and Materials Science
The insights gained from these computational studies have direct practical applications:
-
Drug Development: By understanding the MEP and FMOs, medicinal chemists can design inhibitors that form specific covalent or non-covalent interactions with biological targets. The boronic acid group is a known pharmacophore that can form reversible covalent bonds with serine residues in enzymes.[13]
-
Reaction Optimization: The calculated reactivity indices can help predict the molecule's behavior in reactions like the Suzuki-Miyaura coupling. Understanding the electronic effects of the cyano and methyl groups allows for the rational selection of catalysts and reaction conditions.
-
Materials Science: The HOMO-LUMO gap is a critical parameter in the design of organic electronic materials. By computationally screening derivatives of 3-CM-PBA, researchers can identify candidates with desirable electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion and Future Outlook
This guide has outlined a comprehensive computational strategy for elucidating the structural and electronic properties of this compound. By employing DFT calculations in conjunction with FMO, MEP, and NBO analyses, researchers can gain deep, actionable insights into the molecule's behavior. This theoretical framework not only validates and explains experimental observations but also serves as a predictive tool to guide the design of new molecules and the optimization of chemical processes. Future studies could extend this methodology to model reaction mechanisms, simulate interactions with biological macromolecules, and predict the properties of polymers derived from this versatile building block.
References
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Available at: [Link]
-
An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London. Available at: [Link]
-
An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. PubMed Central. Available at: [Link]
-
Computational modelling of the enantioselectivity in the asymmetric 1,4-addition of phenylboronic acid to a bulky, doubly pro-chiral maleimide catalyzed by a Rh/chiral diene complex. RSC Publishing. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PubMed Central. Available at: [Link]
-
On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]
-
DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes. RSC Publishing. Available at: [Link]
-
The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link]
-
Frontier molecular orbital theory. Wikipedia. Available at: [Link]
-
frontier molecular orbital analysis. YouTube. Available at: [Link]
-
frontier molecular orbital analysis. YouTube. Available at: [Link]
-
Natural Bond Orbital 7.0 Home. NBO 7.0. Available at: [Link]
-
Natural Bond Orbital (NBO) Analysis. ORCA Manual. Available at: [Link]
-
(3-Cyano-5-methyl-4-phenylhexan-2-yl)boronic acid. PubChem. Available at: [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 3. Computational modelling of the enantioselectivity in the asymmetric 1,4-addition of phenylboronic acid to a bulky, doubly pro-chiral maleimide catalyz ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA12792K [pubs.rsc.org]
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discovery and historical context of substituted phenylboronic acids
An In-depth Technical Guide on the Discovery and Historical Context of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the origins and evolution of substituted phenylboronic acids, tracing their path from academic curiosities to indispensable tools in modern chemistry. We will explore the pivotal discoveries, key figures, and the expanding applications of this remarkably versatile class of compounds.
Early Explorations in Organoboron Chemistry
The journey into the world of organoboron chemistry began in the 19th century. The first synthesis of an organoborane is credited to Edward Frankland in 1862. However, it was Alfred Michaelis who, in the late 19th and early 20th centuries, extensively explored the synthesis of arylboronic acids, including phenylboronic acid, through the reaction of organomercury compounds with boron trichloride. These early methods were often fraught with difficulties, including the use of toxic reagents and harsh reaction conditions, which limited their widespread application. A significant advancement came with the use of more accessible organometallic reagents, such as Grignard reagents, reacting with borate esters, which offered a more practical route to these compounds.
The Suzuki-Miyaura Coupling: A Revolution in Chemical Synthesis
The true potential of substituted phenylboronic acids was unlocked with the advent of the palladium-catalyzed cross-coupling reaction, famously known as the Suzuki-Miyaura coupling. This transformative discovery, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, fundamentally changed the landscape of organic synthesis.
The remarkable utility of the Suzuki coupling stems from several key advantages:
-
Mild Reaction Conditions: The reaction is highly tolerant of a wide variety of functional groups, allowing for the coupling of complex molecules without the need for extensive protecting group strategies.
-
High Yields and Selectivity: The Suzuki coupling is renowned for its efficiency and chemoselectivity, consistently delivering high yields of the desired cross-coupled products.
-
Stability and Availability: Phenylboronic acids are typically stable, crystalline solids that are easy to handle and store. A vast and diverse array of substituted phenylboronic acids are now commercially available, providing chemists with a rich toolbox for molecular design.
-
Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts generally exhibit low toxicity, making the Suzuki coupling a more environmentally friendly synthetic method.
The catalytic cycle of the Suzuki coupling involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronate (formed from the boronic acid and a base), and finally, reductive elimination to afford the coupled product and regenerate the catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Impact on Drug Discovery and Medicinal Chemistry
The Suzuki coupling, fueled by the diversity of substituted phenylboronic acids, has had a profound impact on the field of drug discovery. It has become an indispensable tool for medicinal chemists in the synthesis of new chemical entities and the optimization of lead compounds.
The ability to readily introduce a wide range of substituted phenyl groups allows for the systematic modification of a molecule's properties to enhance its therapeutic potential. This includes:
-
Improving Potency and Selectivity: Fine-tuning the substitution pattern on a phenyl ring can significantly impact a drug's binding affinity to its target and its selectivity over other proteins.
-
Optimizing Pharmacokinetic Properties: The introduction of different functional groups can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancing Solubility: The incorporation of polar substituents can improve the aqueous solubility of a drug candidate, which is often a critical factor for oral bioavailability.
A landmark example of the therapeutic application of a substituted phenylboronic acid is Bortezomib (Velcade®) , a proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid moiety is essential for its mechanism of action, which involves the reversible inhibition of the 26S proteasome.
Expanding the Synthetic Utility of Phenylboronic Acids
While the Suzuki coupling is their most famous application, the utility of substituted phenylboronic acids extends to a variety of other important organic transformations.
| Reaction | Description |
| Chan-Lam Coupling | A copper-catalyzed method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. |
| Liebeskind-Srogl Coupling | A palladium-catalyzed cross-coupling of thioesters with boronic acids to form ketones. |
| Petasis Reaction | A multicomponent reaction between an amine, a carbonyl compound, and a boronic acid to synthesize α-amino acids. |
| Asymmetric Conjugate Addition | The rhodium-catalyzed addition of phenylboronic acids to α,β-unsaturated carbonyl compounds. |
A Standard Experimental Protocol for the Suzuki-Miyaura Coupling
Below is a general, step-by-step procedure for performing a Suzuki-Miyaura coupling reaction. It is important to note that the optimal conditions can vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., toluene/water, dioxane/water, DMF)
-
Reaction vessel, stirring apparatus, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature with stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Cyano-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a particularly relevant building block: 3-Cyano-5-methylphenylboronic acid . The presence of an electron-withdrawing cyano group and an electron-donating methyl group on the same aromatic ring presents a unique electronic landscape that requires careful consideration for optimal reaction outcomes. This guide is designed to provide researchers with a robust and reproducible methodology, grounded in a thorough understanding of the reaction mechanism and the causal factors influencing its success.
The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Three-Step Catalytic Cycle
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][6] The three key steps are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[4][6] The reactivity of the organic halide in this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the organic moiety. Electron-withdrawing groups on the aryl halide generally accelerate this rate-limiting step.[6][7]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[2][6] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[5][8][9][10] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[2][4][6] This regenerated catalyst can then enter another catalytic cycle.
Below is a visual representation of this catalytic cycle:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed for the coupling of this compound with a representative aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for workup and purification
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Preparation:
-
In a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the base (2.0 equivalents). For challenging couplings, Cs₂CO₃ may offer better results.
-
Add the palladium catalyst (0.05 equivalents).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
-
Solvent Addition:
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Boronic Acid | This compound | The subject of this protocol. |
| Aryl Halide | Aryl bromide or iodide (1.0 equiv.) | Bromides and iodides are generally more reactive in oxidative addition than chlorides.[6] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%) | These are robust and versatile catalysts for a wide range of Suzuki couplings.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Essential for activating the boronic acid for transmetalation.[5][10] |
| Solvent | Dioxane/Water (4:1 to 10:1) | A common and effective solvent system for Suzuki couplings. Water is necessary for the base to function effectively.[2] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[11] |
Troubleshooting and Scientific Insights
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a fresh and properly stored palladium catalyst. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure a good seal on the reaction vessel. | |
| Deactivated boronic acid | The cyano group can make the boronic acid more susceptible to protodeboronation, especially at elevated temperatures and in the presence of water.[12] Consider using a milder base (e.g., K₃PO₄) or a different solvent system. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also mitigate this issue.[1][12] | |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid | Reduce the reaction temperature or use a lower catalyst loading. Ensure a strictly oxygen-free environment. |
| Incomplete Reaction | Steric hindrance | For sterically demanding substrates, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[13] |
| Poor solubility of reagents | Adjust the solvent system or increase the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. This application note provides a solid foundation for the successful implementation of this important reaction in a variety of research and development settings.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
- Organic & Biomolecular Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry.
- The Journal of Organic Chemistry. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Wikipedia. Suzuki reaction.
- Crudden, C. M., & Rygus, J. P. G. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- RSC Publishing. (2019).
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9957–9970.
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- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-Cyano-5-methylphenylboronic Acid in Modern Medicinal Chemistry: A Guide to Synthesis and Protocol Optimization
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic reagents, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6) is a particularly noteworthy building block, offering a unique combination of electronic and steric properties that medicinal chemists can strategically leverage.[1] Its application as a pharmaceutical intermediate is well-established, primarily in the synthesis of biaryl moieties, which are prevalent structural motifs in a wide array of therapeutic agents.[2]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate its utility in the synthesis of bioactive molecules.
Chemical Profile and Strategic Advantages
The structure of this compound, with a molecular formula of C8H8BNO2, presents a fascinating interplay of functional groups that dictates its reactivity. The boronic acid moiety is, of course, the key player in Suzuki-Miyaura coupling reactions. However, the substituents on the phenyl ring—the electron-withdrawing cyano group and the weakly electron-donating methyl group—are what make this reagent particularly interesting for fine-tuning molecular properties.
The strongly electron-withdrawing nature of the cyano group significantly influences the electronic character of the phenyl ring.[3] This has a direct impact on the reactivity of the boronic acid in Suzuki-Miyaura couplings. Specifically, electron-withdrawing groups can decrease the rate of the transmetalation step, a critical phase in the catalytic cycle.[3] This seemingly disadvantageous property can be strategically exploited to achieve selective couplings in molecules with multiple reactive sites. Furthermore, the cyano group can participate in hydrogen bonding interactions, potentially influencing the binding affinity of the final drug molecule with its biological target.
The methyl group, while being a weaker electronic influencer, provides steric bulk and can modulate the lipophilicity of the resulting compound, a crucial parameter for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Core Application: The Suzuki-Miyaura Coupling for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of applications for this compound.[4] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide or triflate, yielding a biaryl structure. Biaryl scaffolds are central to the design of numerous classes of drugs, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Understanding the Mechanistic Nuances
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-deficient nature of this compound makes the transmetalation step particularly sensitive to reaction conditions.[3] To overcome the slower reaction kinetics and the potential for side reactions like protodeboronation, careful optimization of the catalyst, ligand, base, and solvent system is crucial.[6]
For electron-deficient arylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[7] The choice of base is also critical; weaker bases are sometimes preferred to mitigate base-induced decomposition of the boronic acid, while stronger, non-aqueous bases can be effective in specific contexts.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The choice of reagents and conditions is based on best practices for coupling with electron-deficient boronic acids.
Materials
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl2·CH2Cl2 (0.03 eq.), and K2CO3 (2.0 eq.).
-
Atmosphere Control: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Catalyst (Pd(dppf)Cl2·CH2Cl2): This palladium catalyst is widely used for Suzuki-Miyaura couplings due to its high stability and efficiency. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium(0) species.
-
Base (K2CO3): Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition. An aqueous solution of the base is often used to facilitate the dissolution of the base and the boronate salt formation.
-
Solvent System (Dioxane/Water): The combination of an organic solvent like dioxane and water is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the water is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The biaryl motif generated using this compound is a key feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8]
The following workflow illustrates a hypothetical, yet representative, synthesis of a generic kinase inhibitor scaffold incorporating the 3-cyano-5-methylphenyl moiety.
Caption: General scheme for Chan-Lam diaryl ether synthesis.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1451391-42-6 | [1] |
| Molecular Formula | C8H8BNO2 | [1] |
| Appearance | White to off-white powder | Generic |
| Purity | Typically >98% | Generic |
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a simple building block; it is a strategic asset for medicinal chemists. Its unique electronic and steric features allow for the creation of diverse and complex biaryl scaffolds, which are central to the development of novel therapeutics. By understanding the nuances of its reactivity, particularly in Suzuki-Miyaura couplings, and by employing optimized protocols, researchers can efficiently synthesize innovative drug candidates. The potential for its use in other transformations, such as Chan-Lam coupling, further expands its utility. As the quest for more potent and selective drugs continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]
-
Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Available at: [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available at: [Link]
-
Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme Chemistry. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry; 2016. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]
-
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. PubMed. Available at: [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. Available at: [Link]
-
Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. Available at: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Institutes of Health. Available at: [Link]
-
A modulator-bound GPCR structure enables allosteric non-opioid analgesia. PubMed. Available at: [Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Cyano-5-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Ascendancy of Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Boronic acids, particularly arylboronic acids, have risen to prominence as indispensable building blocks for creating complex molecular architectures.[1] Their utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its mild conditions, functional group tolerance, and high yields.[1] This reaction has become a workhorse in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of active pharmaceutical ingredients (APIs).[1]
3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6) is a specialized arylboronic acid that offers medicinal chemists a unique combination of structural features.[][3][4][5] The presence of a cyano group, a potent electron-withdrawing group and a valuable pharmacophore, along with a methyl group, allows for the introduction of specific electronic and steric properties into a target molecule. These attributes can significantly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[1] This application note will provide an in-depth guide to the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors.
Physicochemical Properties and Handling
This compound is typically a white to off-white powder.[4] While a specific, comprehensive safety data sheet for this exact compound is not widely published, data from structurally similar arylboronic acids can provide guidance on safe handling practices. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
| Property | Value | Source |
| CAS Number | 1451391-42-6 | [][3][4][5] |
| Molecular Formula | C₈H₈BNO₂ | [4][5] |
| Molecular Weight | 160.97 g/mol | [5] |
| Appearance | White to off-white powder | [4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4] |
Core Application: Synthesis of a 2,4-Diarylaminopyrimidine Intermediate for JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways.[7][8] Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[7][8] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Many potent JAK inhibitors are based on a 2,4-diarylaminopyrimidine scaffold. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura coupling reaction to introduce one of the aryl moieties.
The following protocol details a representative synthesis of a 2,4-diarylaminopyrimidine intermediate, a crucial precursor for a class of potent JAK3 inhibitors, utilizing this compound. This protocol is a synthesized representation based on established methodologies for similar transformations.[9][10]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with this compound.
Experimental Protocol
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), sodium carbonate (2.0 eq), and triphenylphosphine (0.05 eq).
-
Inert Atmosphere: Seal the flask and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a 1:1 mixture of anhydrous toluene and absolute ethanol. Degas the resulting suspension by bubbling the inert gas through it for another 10-15 minutes. Finally, add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the solid residue. Rinse the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the toluene and ethanol. To the residue, add water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-(3-cyano-5-methylphenyl)pyrimidine intermediate.
Causality Behind Experimental Choices
-
Catalyst System: The combination of palladium(II) acetate and triphenylphosphine is a classic and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a boronate species, which is more nucleophilic and readily transfers its aryl group to the palladium center.
-
Solvent System: The mixture of toluene and ethanol provides a good solvent system for both the organic and inorganic reagents. The presence of a protic solvent like ethanol can also aid in the dissolution of the base and facilitate the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) species, which is the active catalyst in the Suzuki-Miyaura reaction. Oxidation of the catalyst can lead to deactivation and lower yields.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties make it particularly well-suited for the construction of complex molecules, such as the 2,4-diarylaminopyrimidine core of many JAK inhibitors. The robust and well-understood Suzuki-Miyaura coupling reaction provides a reliable method for incorporating this building block into target molecules. By understanding the principles behind the reaction and adhering to proper experimental protocols, researchers can effectively leverage this compound to advance their drug discovery and development programs.
References
- Neidlein, R., & Wang, Z. (1997). Syntheses of New Pyrimidine Derivatives Starting from 1,1-Diamino-2,2-dicyanoethylene.
- CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google P
- AK Scientific, Inc.
- US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google P
- Ahmed, S., et al. (2001). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2293-2298.
- Ahmed, S., et al. (2001). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. AGOSR.
- EP3919494A1 - Janus kinase (jak)
- US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google P
- PubMed. (2021). Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma. Bioorganic Chemistry, 116, 105330.
- Williams, J. M., et al. (2012).
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CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
- CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google P
- Ahmed, S., et al. (2001). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. AGOSR.
- CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google P
- Gorobets, N. Y., et al. (2005). Three-component synthesis of 4-aryl-5-cyano-2-hetarylaminopyrimidines. Synthesis, 2005(13), 2223-2228.
Sources
- 1. Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
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- 10. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Cyano-5-methylphenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids
In the landscape of synthetic organic chemistry, boronic acids are indispensable tools for the construction of complex molecular architectures.[1] Their stability, low toxicity, and versatile reactivity make them premier building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3]
Among this vital class of reagents, 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6) emerges as a particularly strategic building block.[4][5][6] Its utility stems from a unique trifecta of functional groups on the phenyl ring:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center that enables participation in cross-coupling reactions.
-
The Cyano Group (-C≡N): A potent, electron-withdrawing group that modulates the electronic properties of the ring and serves as a versatile synthetic handle for post-coupling transformations.[7][8]
-
The Methyl Group (-CH₃): An electron-donating group that provides steric bulk and can influence pharmacokinetic properties in medicinal chemistry contexts.
This specific 1,3,5-substitution pattern allows chemists to introduce a precisely functionalized aryl ring, creating intermediates that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][7] This guide provides an in-depth look at the applications of this compound, with a focus on the mechanistic rationale behind its use and detailed protocols for its successful implementation.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary and most powerful application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C(sp²)–C(sp²) bond between the boronic acid and an organohalide (or triflate), providing a direct route to substituted biaryl compounds.[3][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical to appreciating the role of each reaction component. The process is a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each turn.[2][3][10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[11][12]
-
Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex ([R-B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[13]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
(HO)B-C₆H₃(CN)(CH₃) + Br-C₆H₄-OH --[Pd Catalyst, Base]--> HO-C₆H₄-C₆H₃(CN)(CH₃) + HBr
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1451391-42-6 | 160.97 | 1.0 | 161 mg |
| 4-Bromophenol | 106-41-2 | 173.01 | 1.1 | 190 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Methodology
Justification for Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of couplings. For more challenging substrates (e.g., aryl chlorides), a ligand system like XPhos or SPhos with Pd(OAc)₂ would be superior. *[14] Base: K₂CO₃ is a moderately strong base, effective for activating the boronic acid while being compatible with the acidic phenol group on the coupling partner. *[13] Solvent System: A 1,4-dioxane/water mixture is a common choice. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate "ate" complex.
[15]Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (161 mg, 1.0 mmol) and 4-bromophenol (190 mg, 1.1 mmol).
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (415 mg, 3.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). d. The aqueous layer will be basic due to excess K₂CO₃. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract again with ethyl acetate (2 x 15 mL) to recover any product that may have been deprotonated and dissolved in the aqueous phase. e. Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure product, 3'-cyano-5'-methyl-[1,1'-biphenyl]-4-ol.
Synthetic Utility: The Cyano Group as a Versatile Functional Handle
The true power of this compound lies not just in its ability to form a biaryl linkage, but in the synthetic potential of the nitrile group in the resulting product. T[7]he cyano group is a linchpin for diversification, allowing access to a wide array of other functional groups.
Caption: Key synthetic transformations of the aryl nitrile moiety.
-
Reduction to Amines: The nitrile can be reduced to a primary benzylamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for many pharmaceutical scaffolds.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile into a carboxylic acid, a key functional group for forming amides, esters, or serving as a hydrogen bond donor/acceptor. *[8] Formation of Heterocycles: The cyano group is an excellent precursor for nitrogen-containing heterocycles. For example, reaction with sodium azide in a [3+2] cycloaddition yields a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Summary of Reaction Scope
The following table provides an overview of typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl electrophiles, highlighting the general reactivity trends.
| Aryl Electrophile (Ar-X) | Catalyst System (1-5 mol%) | Base (2-3 equiv) | Solvent System | Temp (°C) | Typical Time (h) | Expected Yield |
| Aryl Iodide (e.g., 4-Iodoanisole) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 2-6 | Excellent |
| Aryl Bromide (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O (4:1) | 90-100 | 4-12 | Good to Excellent |
| Aryl Triflate (e.g., 4-Anisyl-OTf) | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100-110 | 8-16 | Good |
| Aryl Chloride (e.g., 4-Chloroanisole) | Pd₂(dba)₃ + XPhos or RuPhos | K₃PO₄ / Cs₂CO₃ | t-BuOH or Dioxane/H₂O | 100-110 | 12-24 | Moderate to Good |
Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions. The trend in reactivity (I > Br > OTf > Cl) necessitates the use of more advanced, electron-rich, and bulky phosphine ligands for less reactive electrophiles like aryl chlorides.
This compound is more than just a simple coupling partner; it is a highly strategic and enabling building block. Its pre-installed, modifiable cyano group allows for rapid diversification following the key C-C bond-forming step. This feature makes it an exceptionally valuable reagent for researchers in drug discovery and materials science, providing an efficient pathway to complex and functionally rich molecular targets. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and the synthetic potential of the nitrile moiety, chemists can fully leverage the power of this versatile compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 132(41), 14378–14381. Available at: [Link]
-
Wang, C., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 25(4), 654–659. Available at: [Link]
-
Bhanage, B. M., & Fujita, S. I. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholarship at UWindsor. Available at: [Link]
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Techemond. (n.d.). The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Retrieved from [Link]
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R Discovery. (2012, November 6). Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from [Link]
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ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
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Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth., 97, 245-261. Available at: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Cyano-5-methylphenylboronic Acid
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-cyano-5-methylphenylboronic acid as a versatile building block in the synthesis of novel heterocyclic compounds. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for experimental choices, and self-validating protocols. The application of this reagent in cornerstone synthetic methodologies, including Suzuki-Miyaura and Chan-Lam couplings, is explored with practical, step-by-step instructions.
Introduction: The Strategic Importance of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Their synthesis is a cornerstone of medicinal chemistry, and the introduction of diverse functionalities is key to modulating their pharmacological profiles. Boronic acids, and their derivatives, have emerged as indispensable tools in this endeavor, largely due to their role in robust carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
This compound (CAS No: 1451391-42-6) is a particularly valuable reagent.[4][5] Its structure offers a unique combination of features for the synthetic chemist:
-
The Boronic Acid Moiety: This functional group is the linchpin for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6]
-
The Cyano Group: A versatile functional handle, the nitrile can act as a precursor for various nitrogen-containing heterocycles through cyclization reactions.[7] It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for diversification.
-
The Methyl Group: This substituent provides a point of steric and electronic differentiation on the aromatic ring, influencing the reactivity and ultimately the biological activity of the final heterocyclic product.
This guide will provide detailed protocols for leveraging these features to construct novel heterocyclic frameworks.
Suzuki-Miyaura Coupling: Forging Biaryl and Aryl-Heterocycle Scaffolds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[6][8] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8][10]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of a 3-Aryl-5-methylbenzonitrile Derivative
This protocol details the synthesis of a biaryl compound using this compound and a generic aryl bromide.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1451391-42-6 | 162.99 | 1.2 | 195.6 mg |
| Aryl Bromide | Varies | Varies | 1.0 | Varies |
| PdCl₂(dppf) | 72287-26-4 | 731.73 | 0.05 | 36.6 mg |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Water | 7732-18-5 | 18.02 | - | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), PdCl₂(dppf) (0.05 mmol), and sodium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Chan-Lam Coupling: Constructing C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds.[12] This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with the advantage of being operable at room temperature and open to the air.[13][14]
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is complex and still a subject of study. However, it is generally accepted to proceed through a copper(II) or copper(III) intermediate.[12][15] The reaction involves the formation of a copper-aryl species from the boronic acid, which then couples with the amine or alcohol nucleophile.[15]
Experimental Workflow: Chan-Lam N-Arylation
The following diagram outlines the general steps for performing a Chan-Lam N-arylation reaction.
Caption: Generalized workflow for Chan-Lam N-arylation.
Protocol: Synthesis of an N-(3-Cyano-5-methylphenyl) Heterocycle
This protocol describes the N-arylation of a generic N-H containing heterocycle (e.g., imidazole, pyrazole) with this compound.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1451391-42-6 | 162.99 | 1.0 | 163 mg |
| N-H Heterocycle | Varies | Varies | 1.2 | Varies |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 1.0 | 181.6 mg |
| Pyridine | 110-86-1 | 79.10 | 2.0 | 0.16 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 10 mL |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the N-H containing heterocycle (1.2 mmol), and copper(II) acetate (1.0 mmol).
-
Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The reaction mixture will typically turn from blue to green.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl heterocycle.
Advanced Applications: Rhodium-Catalyzed Annulation Reactions
Beyond traditional cross-coupling, arylboronic acids can participate in more complex transformations. Rhodium-catalyzed annulation reactions, for instance, offer a powerful method for the construction of fused heterocyclic systems.[16][17][18] In these reactions, the boronic acid can act as a directing group and a coupling partner, enabling C-H activation and subsequent cyclization with alkynes or alkenes to build polycyclic structures.[19][20] While a detailed protocol is beyond the scope of this introductory guide, researchers are encouraged to explore this cutting-edge area for the synthesis of highly complex heterocyclic scaffolds.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of novel heterocyclic compounds. Its utility in robust and reliable reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of C-C and C-N bonds, respectively. The presence of the cyano and methyl groups provides additional opportunities for functionalization and structural diversification. The protocols and workflows presented herein serve as a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of new and innovative heterocyclic molecules.
References
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Yang, L., Dong, Z., & Chang, J. (2021). Rh(III)-Catalyzed Annulation of 2-Biphenylboronic Acid with Diverse Activated Alkenes. Organic Letters. Available at: [Link]
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Organic Chemistry Frontiers. (n.d.). Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes. RSC Publishing. Available at: [Link]
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Wang, H., Grohmann, C., Nimphius, C., & Glorius, F. (2012). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Miura, T., Shimada, M., & Murakami, M. (2005). Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes. Organic Letters. Available at: [Link]
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Akhtar, J., et al. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Available at: [Link]
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The Strategic Application of 3-Cyano-5-methylphenylboronic Acid in Advanced Materials Science and High-Efficiency OLEDs
Introduction: A Versatile Building Block for Next-Generation Organic Electronics
In the rapidly advancing field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the judicious selection of molecular building blocks is paramount to achieving superior device performance. 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6) has emerged as a strategic precursor for the synthesis of high-performance organic semiconductors. Its unique trifunctional substitution pattern—featuring a reactive boronic acid group, an electron-withdrawing cyano moiety, and an electron-donating methyl group in a meta-arrangement—offers a powerful tool for fine-tuning the optoelectronic properties of target materials.
This technical guide provides an in-depth exploration of the application of this compound in materials science, with a specific focus on its role in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols for material synthesis and device fabrication, and present representative data to illustrate the impact of this versatile building block.
Scientific Rationale: The Functional Synergy of the 3-Cyano-5-methylphenyl Moiety
The efficacy of this compound as a synthetic precursor for OLED materials stems from the synergistic interplay of its constituent functional groups:
-
The Boronic Acid Group: This functional group is the cornerstone of its synthetic utility, enabling facile carbon-carbon bond formation through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a workhorse in the synthesis of conjugated organic molecules, allowing for the precise and efficient construction of the complex architectures required for OLED emitters and host materials.[2][3]
-
The Cyano Group: As a potent electron-withdrawing group, the cyano moiety plays a crucial role in modulating the electronic properties of the target molecule. In the context of TADF emitters, the cyano group helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is essential for achieving a small singlet-triplet energy gap (ΔEST).[4] A small ΔEST facilitates the reverse intersystem crossing (RISC) of excitons from the triplet state to the singlet state, a key process for harvesting triplet excitons and achieving high internal quantum efficiencies in OLEDs.[5] Furthermore, the linear and rigid nature of the cyano group can help to restrict molecular vibrations and rotations, leading to narrower emission spectra and improved color purity.[6]
-
The Methyl Group: The methyl group, being weakly electron-donating, provides a subtle yet significant means of electronic and steric modulation. It can influence the solubility of the resulting material, which is a critical factor for solution-processed OLEDs. Moreover, the steric hindrance introduced by the methyl group can disrupt intermolecular packing in the solid state, which can help to suppress aggregation-induced quenching of luminescence and improve the photoluminescence quantum yield (PLQY) of the material in thin films.
The meta-substitution pattern of these groups on the phenyl ring provides a unique electronic landscape, influencing the charge distribution and frontier molecular orbital energies of the final material in a predictable manner. This allows for the rational design of materials with tailored photophysical properties.
Application in the Synthesis of a Representative TADF Emitter
To illustrate the practical application of this compound, we will outline a representative synthesis of a hypothetical, yet structurally plausible, TADF emitter, hereafter designated as Cz-CNMe-Trz . This molecule features a donor-acceptor (D-A) architecture, a common design motif for TADF materials. In this design, a carbazole-based donor unit is coupled to a triazine-based acceptor unit, with the 3-Cyano-5-methylphenyl moiety incorporated into the acceptor.
Synthetic Workflow
The synthesis of Cz-CNMe-Trz can be envisioned as a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for the representative TADF emitter Cz-CNMe-Trz.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6-(3-cyano-5-methylphenyl)-1,3,5-triazine (Acceptor Precursor)
This protocol describes the synthesis of the triazine-based acceptor precursor.
Materials:
-
Cyanuric chloride
-
3-Bromo-5-methylbenzonitrile
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of 3-bromo-5-methylbenzonitrile in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Cyanuric Chloride: In a separate flame-dried flask, dissolve cyanuric chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Add the prepared Grignard reagent dropwise to the cyanuric chloride solution, maintaining the temperature at 0 °C.
-
Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Causality: The Grignard reaction provides a nucleophilic carbon source from the 3-cyano-5-methylphenyl moiety to displace one of the chlorine atoms on the electron-deficient cyanuric chloride. The reaction is performed at low temperature to control the reactivity and achieve mono-substitution.
Protocol 2: Synthesis of Cz-CNMe-Trz via Suzuki-Miyaura Coupling
This protocol details the final coupling step to yield the TADF emitter.
Materials:
-
2,4-dichloro-6-(3-cyano-5-methylphenyl)-1,3,5-triazine
-
(9-Phenyl-9H-carbazol-3-yl)boronic acid (Donor Precursor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (2 M aqueous solution)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,4-dichloro-6-(3-cyano-5-methylphenyl)-1,3,5-triazine, (9-phenyl-9H-carbazol-3-yl)boronic acid, and Pd(PPh3)4.
-
Solvent and Base Addition: Add a mixture of toluene and ethanol, followed by the 2 M aqueous potassium carbonate solution.
-
Reaction Execution: Degas the mixture with nitrogen for 30 minutes. Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add deionized water. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel. Further purify the product by recrystallization from a dichloromethane/methanol solvent system to obtain the final product, Cz-CNMe-Trz, as a solid.
Causality: The Pd(PPh3)4 catalyst is essential for the Suzuki-Miyaura coupling catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7] The potassium carbonate base is required to activate the boronic acid for the transmetalation step. The use of a biphasic solvent system (toluene/ethanol/water) is common for Suzuki couplings to ensure the solubility of both the organic substrates and the inorganic base.
Fabrication and Characterization of an OLED Device
The performance of the synthesized Cz-CNMe-Trz emitter can be evaluated by fabricating a multilayer OLED device.
Protocol 3: OLED Device Fabrication
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Cz-CNMe-Trz (emitter)
-
1,3-Bis(N-carbazolyl)benzene (mCP) (host material)
-
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) (hole transport layer, HTL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) (electron transport layer, ETL)
-
Lithium fluoride (LiF) (electron injection layer, EIL)
-
Aluminum (Al) (cathode)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). Sequentially deposit the following layers:
-
HTL: NPB (40 nm)
-
Emissive Layer (EML): Co-evaporate Cz-CNMe-Trz (e.g., 10 wt%) and mCP (host) to a thickness of 20 nm.
-
ETL: Alq3 (30 nm)
-
-
Cathode Deposition: Deposit the EIL of LiF (1 nm) followed by the Al cathode (100 nm) without breaking the vacuum.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Device Architecture
Caption: A representative multilayer OLED device architecture.
Expected Performance and Data Analysis
The performance of the OLED device incorporating Cz-CNMe-Trz would be characterized by its electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE).
| Parameter | Expected Value | Significance |
| Emission Peak (λEL) | 480 - 520 nm | The cyano group's electron-withdrawing nature typically leads to blue-green to green emission. |
| Turn-on Voltage (Von) | 2.5 - 4.0 V | A low turn-on voltage is indicative of efficient charge injection and transport. |
| Maximum Luminance (Lmax) | > 10,000 cd/m2 | High brightness is crucial for display applications. |
| Maximum External Quantum Efficiency (EQEmax) | > 20% | A high EQE demonstrates efficient conversion of electrical energy to light, a hallmark of TADF materials. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.2-0.4, 0.5-0.7) | Defines the color of the emitted light. |
The data presented in the table above is representative of what could be expected from a well-optimized TADF emitter derived from this compound. The actual performance would be highly dependent on the specific molecular structure and device architecture.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials for OLED applications. Its unique combination of a reactive boronic acid handle and electronically active cyano and methyl substituents allows for the rational design and synthesis of materials with tailored optoelectronic properties. The protocols and representative data presented in this guide underscore the potential of this precursor in the development of high-efficiency TADF emitters, paving the way for the next generation of OLED displays and lighting technologies.
References
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Triple Suzuki-Miyaura coupling between tribromotriazines 3 and boronic acid 15 and subsequent hydrolyses of the esters 16. Retrieved from [Link]
-
ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Device performances of cyano and triazine based green TADF emitters. Retrieved from [Link]
-
ResearchGate. (n.d.). Blue TADF emitters based on the acceptor of cyano. Retrieved from [Link]
-
ResearchGate. (2021). Molecular Design of Thermally Activated Delayed Fluorescent Emitters for Narrowband Orange−Red OLEDs: Boosted by a Cyano-Functionalization Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of cyano-based TADF emitters for nondoped OLEDs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Editorial: High color purity boron-based OLED materials. Retrieved from [Link]
-
ResearchGate. (2024). Editorial: High color purity boron-based OLED materials. Retrieved from [Link]
-
Frontiers. (n.d.). High Color Purity Boron-Based OLED Materials. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling with 3-Cyano-5-methylphenylboronic Acid
Abstract
This application note provides a comprehensive guide to the use of 3-Cyano-5-methylphenylboronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This protocol is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the speed and efficiency of microwave synthesis for the rapid generation of complex biaryl structures. We will delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), the rationale behind parameter selection, a detailed experimental protocol, and troubleshooting guidelines to ensure robust and reproducible results.
Introduction: The Imperative for Speed and Efficiency in Modern Synthesis
The relentless pace of drug discovery and materials science necessitates synthetic methodologies that are not only robust and high-yielding but also rapid and resource-efficient.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2] This is achieved through the unique mechanism of microwave heating, which involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4] This application note focuses on the application of MAOS to the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5]
1.1. The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods rely on thermal conduction, which is often slow and leads to uneven temperature distribution. In contrast, microwave irradiation promotes rapid and homogeneous heating of the reaction mixture.[3] This results in several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically require hours of reflux can often be completed in minutes under microwave irradiation.[2][4]
-
Improved Yields and Purity: The rapid heating and precise temperature control offered by modern microwave reactors can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6]
-
Enhanced Reaction Control: Microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducible reaction outcomes.
-
Greener Chemistry: The efficiency of microwave heating often translates to reduced energy consumption and can enable the use of more environmentally benign solvents.[7]
1.2. This compound: A Versatile Building Block
This compound is a valuable building block in medicinal chemistry and materials science.[8] The presence of the cyano and methyl groups on the phenyl ring offers opportunities for further functionalization, making it a key intermediate in the synthesis of a diverse range of complex molecules, including potential pharmaceutical candidates.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls, vinylarenes, and polyenes.[5] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The efficiency of this cycle is significantly enhanced by microwave irradiation, which accelerates the rate-determining steps.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
3.1. Materials and Equipment
-
Reactants:
-
This compound (CAS: 1451391-42-6)
-
Aryl bromide (e.g., 4-bromoanisole)
-
-
Catalyst:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)
-
-
Base:
-
Potassium carbonate (K₂CO₃)
-
-
Solvent:
-
1,4-Dioxane
-
Deionized water
-
-
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
-
3.2. Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis protocol.
Figure 2: Experimental Workflow for Microwave-Assisted Synthesis.
3.3. Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 120°C for 15 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data and Expected Results
The following table summarizes the key reaction parameters and provides an expected yield range based on similar transformations reported in the literature.
| Parameter | Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 equiv | A slight excess is used to ensure complete consumption of the aryl halide. |
| Catalyst Loading | 3 mol% | A typical catalyst loading for efficient Suzuki-Miyaura couplings. |
| Base | 2.0 equiv | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 120°C | Provides sufficient thermal energy to drive the reaction to completion in a short time. |
| Time | 15 min | Microwave irradiation significantly reduces the required reaction time. |
| Expected Yield | 75-95% | Based on typical yields for microwave-assisted Suzuki-Miyaura couplings.[9] |
Troubleshooting and Optimization
While the provided protocol is robust, optimization may be necessary for different substrates.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or reaction time. | Increase the temperature in 10-20°C increments or extend the reaction time. |
| Inactive catalyst. | Use a fresh batch of catalyst. Consider degassing the solvent to remove oxygen. | |
| Byproduct Formation | Temperature is too high. | Decrease the reaction temperature. |
| Homocoupling of the boronic acid. | Ensure an inert atmosphere if necessary. Use a 1:1 stoichiometry of aryl halide to boronic acid. | |
| Poor Reproducibility | Inconsistent vial sealing. | Ensure vials are properly sealed to maintain pressure and prevent solvent evaporation. |
| Inhomogeneous heating. | Ensure proper stirring throughout the reaction. |
Conclusion
Microwave-assisted synthesis offers a powerful platform for accelerating the Suzuki-Miyaura cross-coupling of this compound. The protocol detailed in this application note provides a reliable and efficient method for the synthesis of complex biaryl scaffolds, which are of significant interest in drug discovery and materials science. By leveraging the benefits of microwave technology, researchers can significantly reduce development timelines and enhance synthetic productivity.
References
-
Al-Masum, M., & Al-Ghamdi, Y. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 23(1), 1602. [Link]
-
Zhang, W., & Chen, C. H. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1473-1476. [Link]
-
Shaikh, I. R., & Pore, D. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 541. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wellen, M., & Franzen, R. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(14), 5027-5029. [Link]
-
Al-Masum, M., & Al-Ghamdi, Y. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega, 7(33), 28833-28842. [Link]
-
Clercq, E. D., & Field, M. (2020). Simple and Rapid Microwave-Assisted Suzuki-Miyaura Cross-Coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, 9(5), e202000138. [Link]
-
CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. [Link]
-
Al-Masum, M., & Al-Ghamdi, Y. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(22), 7728. [Link]
-
Al-Masum, M., & Al-Ghamdi, Y. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega, 7(33), 28833-28842. [Link]
-
Kikelj, D., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
-
Kikelj, D., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. [Link]
-
La-Venia, A., & Mata, E. G. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(5), 987-1000. [Link]
-
Vaddamaneni, R. R., & Leadbeater, N. E. (2006). Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. Organic & Biomolecular Chemistry, 4(22), 4089-4091. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Started with Microwave Synthesis [cem.com]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Chan-Lam coupling reactions involving 3-Cyano-5-methylphenylboronic acid
Application Note & Protocol
Chan-Lam C-N Coupling using 3-Cyano-5-methylphenylboronic acid: A Guide for Medicinal and Process Chemistry
Introduction: The Strategic Advantage of Chan-Lam Coupling
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] The copper-catalyzed Chan-Lam coupling reaction provides a powerful and practical method for constructing C-N and C-O bonds using arylboronic acids.[1][3] This reaction is distinguished from its palladium-catalyzed counterparts (e.g., Buchwald-Hartwig amination) by its operational simplicity, often proceeding under mild, aerobic conditions at room temperature, which significantly enhances its utility in complex molecule synthesis.[3][4][5]
This guide focuses on the application of a specifically substituted reagent, This compound , in Chan-Lam C-N cross-coupling reactions. The resulting 3-cyano-5-methylaniline motif is a valuable pharmacophore, and understanding the nuances of its synthesis is critical for researchers in drug discovery and process development. We will explore the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into troubleshooting common challenges.
Mechanistic Overview: The Copper Catalytic Cycle
The precise mechanism of the Chan-Lam coupling can be complex and substrate-dependent, but a generally accepted catalytic cycle provides a strong framework for understanding the reaction's key transformations.[3] The cycle is believed to proceed through Cu(I), Cu(II), and Cu(III) intermediates.
A proposed catalytic cycle involves the following key steps:
-
Ligand Exchange/Coordination: The starting Cu(II) catalyst coordinates with the N-H nucleophile (e.g., an amine) and the arylboronic acid.
-
Transmetalation: The aryl group is transferred from the boron atom to the copper center. The presence of a base is often crucial at this stage to facilitate the formation of a more reactive boronate species.[6]
-
Oxidation: The resulting Cu(II)-aryl-amide complex undergoes oxidation to a transient, highly reactive Cu(III) species. In many protocols, atmospheric oxygen serves as the terminal oxidant, making the reaction operationally simple.[4][5]
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the nitrogen nucleophile are eliminated from the Cu(III) center, forming the desired C-N bond and a Cu(I) species.[3][5]
-
Reoxidation: The Cu(I) species is reoxidized back to the active Cu(II) catalyst, completing the catalytic cycle.
Sources
Application Notes and Protocols: Advanced One-Pot Synthesis Strategies Utilizing 3-Cyano-5-methylphenylboronic Acid
Introduction: The Imperative for Efficiency in Modern Synthesis
In the fast-paced environments of drug discovery and materials science, synthetic efficiency is paramount. Multi-step syntheses, with their requisite workups and purifications at each stage, consume significant time, resources, and generate substantial waste. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, directly addresses these challenges. By telescoping multiple transformations into a single, seamless operation, researchers can accelerate the discovery process, improve yield, and enhance the sustainability of chemical manufacturing.
This guide focuses on the strategic application of 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6), a versatile and increasingly important building block in medicinal chemistry.[1][2] Its unique substitution pattern—a nucleophilic methyl group, an electron-withdrawing cyano group, and the synthetically powerful boronic acid moiety—makes it an ideal scaffold for creating diverse and complex molecular architectures. We will explore its use in robust one-pot protocols, moving beyond simple reaction lists to explain the causality behind experimental choices, thereby empowering researchers to adapt and innovate in their own work.
Core Application: Palladium-Catalyzed One-Pot Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability and exceptional functional group tolerance in forming C(sp²)–C(sp²) bonds.[3][4][5] One-pot variations of this reaction further enhance its utility, allowing for the rapid assembly of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[6][7]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle.[8][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: A coordinatively unsaturated Palladium(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halide bond. This oxidizes the metal center to Palladium(II) and is often the rate-determining step of the cycle.[11][12][13]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the Palladium(II) center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), accelerating the transfer.[5][8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are expelled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Palladium(0) catalyst.[5][8][12]
Sources
- 1. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Cyano-5-methylphenylboronic acid
Welcome to the technical support guide for Suzuki-Miyaura coupling reactions involving 3-Cyano-5-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and side reactions associated with this electron-deficient coupling partner. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues & Diagnostic Workflows
This section addresses the most common experimental failures in a question-and-answer format, providing a logical workflow from problem identification to resolution.
Question 1: My reaction has low or no conversion of my aryl halide, and I'm recovering mostly starting materials. What are the primary causes?
This is the most frequent issue and typically points to a problem with the catalytic cycle's initiation or the integrity of your reagents. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A failure here often lies with the catalyst or the reagents.
Initial Diagnostic Checks:
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[4] Inactive or decomposed catalysts are a primary cause of reaction failure.
-
Oxygen Contamination: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[4][6]
-
Action: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4]
-
-
Reagent Purity & Stability: Boronic acids can degrade over time.[7] this compound, being electron-deficient, can be susceptible to certain degradation pathways.
-
Action: Verify the purity of your boronic acid by NMR or LC-MS. If in doubt, use a freshly opened bottle or consider recrystallizing it. Ensure your aryl halide is pure and that the base is anhydrous and finely powdered for solid-phase additions.[4]
-
Question 2: My aryl halide is consumed, but I'm seeing a significant amount of a de-boronated byproduct (3-cyano-5-methylbenzene) instead of my desired product. What is happening?
You are observing protodeboronation , a major side reaction where a proton replaces the boronic acid moiety.[8] This is particularly common with electron-deficient arylboronic acids like this compound.[9]
Causality & Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond.[8] The rate of this undesired reaction is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[8] In aqueous media, strong bases can accelerate this process.[4]
Troubleshooting Protodeboronation:
| Parameter | Recommended Action | Rationale |
| Base Selection | Switch from strong bases (e.g., NaOH, K₃PO₄) to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4][5] | Stronger bases in aqueous media can accelerate the protonolysis of the C-B bond. Milder bases are often sufficient to activate the boronic acid for transmetalation without promoting excessive protodeboronation.[4] |
| Solvent System | Minimize water content. Switch to anhydrous conditions using solvents like dioxane, THF, or toluene. If water is necessary, use a minimal amount (e.g., 10:1 organic/water).[4] | Water is the primary proton source for this side reaction.[4] Removing it significantly suppresses the protodeboronation pathway. |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures can increase the rate of decomposition and side reactions, including protodeboronation. |
| Boronic Acid Protection | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[9][10] | These "masked" reagents are more stable under basic conditions and slowly hydrolyze in situ to release the boronic acid, keeping its ambient concentration low and minimizing side reactions.[9][10] |
Question 3: My LC-MS shows a major byproduct with a mass corresponding to the dimer of my boronic acid (3,3'-Dicyano-5,5'-dimethylbiphenyl). How can I prevent this?
This byproduct is the result of homocoupling , an oxidative coupling of two boronic acid molecules. This is a well-known side reaction in Suzuki couplings.
Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species that then participates in a catalytic cycle involving two molecules of the boronic acid.[4] It can also occur through other pathways, especially with electron-deficient arylboronic acids.[11]
Troubleshooting Homocoupling:
-
Rigorous Inert Atmosphere: This is the most critical factor. As mentioned in Question 1, ensure your entire reaction setup is free of oxygen.[4][6]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes favor the desired cross-coupling pathway over homocoupling by stabilizing the palladium center and promoting efficient reductive elimination.[11]
Question 4: I'm observing hydrolysis of my cyano group to an amide or carboxylic acid. Is this common and how do I avoid it?
While less common than protodeboronation, the hydrolysis of the nitrile functional group is a potential side reaction under certain Suzuki conditions. Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, typically requiring heat and water.[12][13]
Causality & Mechanism: The Suzuki reaction is run under basic conditions, which can facilitate nitrile hydrolysis, especially if aqueous bases and high temperatures are used over prolonged reaction times. The base promotes the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.[12]
Troubleshooting Nitrile Hydrolysis:
-
Avoid Harsh Bases: Steer clear of very strong aqueous bases like NaOH or KOH if possible. K₂CO₃ or K₃PO₄ are generally safer for base-sensitive functional groups.
-
Minimize Water and Temperature: As with protodeboronation, reducing the amount of water and lowering the reaction temperature can significantly slow the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid over-exposure to harsh conditions.
Visualizing the Pathways
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Main Suzuki catalytic cycle and key competing side reactions.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, dried) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to form a 10:1 mixture. The final concentration with respect to the limiting aryl halide should be approximately 0.1 M.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Quality Check and Stabilization of Boronic Acid via MIDA Ester Formation
If you suspect protodeboronation or boronic acid instability is the primary issue, converting it to a more stable MIDA boronate is a proven strategy.
Materials:
-
This compound (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.1 equiv)
-
DMSO
-
Toluene
Procedure:
-
Dissolution: In a round-bottom flask, suspend the boronic acid (1.0 equiv) and MIDA (1.1 equiv) in a 2:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux (approx. 120-130 °C) for 2-4 hours, or until water ceases to collect in the trap.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of the MIDA boronate should form.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with acetone and then diethyl ether to remove residual solvent and impurities. Dry the white solid under high vacuum.
-
Confirmation: Confirm the structure and purity of the resulting MIDA boronate by ¹H NMR and LC-MS. This stable solid can now be used in your Suzuki coupling reaction, typically using conditions that facilitate the slow release of the boronic acid (e.g., aqueous base).
Frequently Asked Questions (FAQs)
Q: Why is my electron-deficient boronic acid more prone to protodeboronation? A: The electron-withdrawing cyano group increases the electrophilicity of the ipso-carbon atom attached to the boron. This makes the carbon-boron bond more susceptible to cleavage by proton sources, especially under basic conditions that facilitate the formation of a boronate species.[9]
Q: Can I use a boronic ester instead of the acid? What are the pros and cons? A: Yes. Boronic esters, especially pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation and decomposition.[7][9] The main drawback is the extra synthetic step required for their preparation. However, for difficult couplings, the improved stability and potentially higher yields often justify the additional step.
Q: My reaction works, but the yield is inconsistent. What should I focus on? A: Inconsistency often points to variables that are not perfectly controlled. The most common culprits are:
-
Inconsistent inerting: Small amounts of oxygen can have a large impact.[4]
-
Base quality: The hydration state and particle size of a solid base like K₃PO₄ or K₂CO₃ can affect reaction rates. Ensure it is dry and finely powdered.[4]
-
Stirring rate: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing and mass transfer between the aqueous and organic phases.[4]
Q: What is the role of the base in the Suzuki reaction? A: The base is essential and plays multiple roles.[2] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻). This boronate is what participates in the transmetalation step, transferring the organic group from boron to the palladium center.[2][5][14]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Levin, M. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Shaikh, S. A. L., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Choomwattana, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]
-
Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Guild, C., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. byjus.com [byjus.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Cyano-5-methylphenylboronic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 3-Cyano-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this specific reagent. Our goal is to provide you with the causal logic behind experimental choices, enabling you to improve reaction yields and achieve reproducible results.
This compound is a valuable building block in organic synthesis. However, its electronic properties—specifically the presence of a strong electron-withdrawing cyano (-CN) group meta to the boronic acid—present distinct challenges. This deactivation can significantly hinder the key transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling, often leading to low yields. This guide addresses these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
When a Suzuki coupling reaction underperforms, a systematic review of the core components is the most effective troubleshooting strategy.[1] For an electronically deactivated substrate like this, the following points are critical:
-
Catalyst System (Palladium Source & Ligand): The combination of the palladium precatalyst and the ligand is paramount. The electron-withdrawing cyano group slows the transmetalation step. To overcome this, the palladium center needs to be highly reactive. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate both the oxidative addition and reductive elimination steps.[3][4][5]
-
Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[6][7] For a deactivated boronic acid, a weak base (e.g., Na₂CO₃) is often not effective enough. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ is highly recommended to promote the formation of the reactive boronate species.[2][8]
-
Reagent Quality and Stability: Boronic acids can degrade, especially over time or with improper storage.[1][7] They can undergo dehydration to form cyclic boroxine trimers, which alters the stoichiometry and can reduce reactivity.[9] Always use a fresh, high-purity batch of this compound. If degradation is suspected, consider converting it to a more stable derivative (see Q4).
-
Inert Atmosphere and Solvent Degassing: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst decomposition and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent(s) (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes) and maintain a strict inert atmosphere throughout the reaction setup and duration.[1][2]
Q2: I'm observing a significant amount of 3-methylbenzonitrile as a byproduct. What is causing this protodeboronation and how can I prevent it?
The formation of 3-methylbenzonitrile indicates protodeboronation, a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] This is particularly prevalent with electron-deficient arylboronic acids.[10]
Causality: Protodeboronation can be catalyzed by trace acids or water, especially at elevated temperatures.[11] The electron-withdrawing nature of the cyano group makes the ipso-carbon more susceptible to protonolysis.
Mitigation Strategies:
-
Use a Stronger Base: Employing a robust base like K₃PO₄ not only accelerates the desired coupling but also ensures the reaction medium is sufficiently basic to suppress protonolysis.
-
Anhydrous Conditions: If compatible with your system, running the reaction under strictly anhydrous conditions can minimize the source of protons. However, note that some water is often beneficial for dissolving the base and facilitating the catalytic cycle in many Suzuki reactions.[9]
-
Use a More Stable Boron Reagent: The most effective solution is often to replace the boronic acid with a more stable derivative that is less prone to protodeboronation, such as a pinacol boronate ester or a MIDA boronate (see Q4).[7][9]
Q3: What are the optimal catalyst, ligand, base, and solvent combinations for coupling this compound?
There is no single "universal" condition, as the optimal choice depends on the coupling partner (the aryl halide). However, for this challenging boronic acid, a robust system is required. The table below provides validated starting points for optimization.
| Component | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale |
| Pd Precatalyst | Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G3), Pd₂(dba)₃, Pd(OAc)₂ | Buchwald G3 or G4 Precatalysts | These are air-stable and highly active, ensuring reliable initiation of the catalytic cycle.[1] Aryl chlorides require more active catalysts for the difficult oxidative addition step.[4] |
| Ligand | XPhos, SPhos, RuPhos | XPhos, tBu₃P | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often rate-limiting for challenging substrates.[3][4] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong bases are needed to form the boronate "ate" complex from the electron-deficient boronic acid, facilitating transmetalation.[2][10] |
| Solvent | Toluene/H₂O (e.g., 5:1), Dioxane/H₂O, THF/H₂O[1][2][9] | Toluene/H₂O, Dioxane/H₂O | Biphasic systems with vigorous stirring are often effective. The aqueous phase helps dissolve the base and facilitates the reaction.[1][9] |
| Temperature | 80–110 °C | 100–120 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive aryl chlorides. Microwave heating can also be beneficial.[2][9] |
Q4: My this compound is difficult to handle and seems unstable. Are there better alternatives?
Yes. For boronic acids that are unstable, difficult to purify, or prone to side reactions, converting them to more robust boronate esters is an excellent strategy.[7][9]
-
Pinacol Boronate Esters: These are significantly more stable than their corresponding boronic acids but can sometimes be less reactive, potentially requiring higher temperatures for the coupling reaction.[9]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are compatible with chromatography and indefinitely stable on the benchtop.[7][9] They are "protected" and do not participate in Suzuki coupling until the MIDA ligand is cleaved under mild aqueous basic conditions (e.g., with NaOH or K₂CO₃), releasing the reactive boronic acid in situ.[7] This makes them ideal for complex syntheses requiring iterative cross-couplings.
-
Diethanolamine (DABO) Boronates: These form stable, crystalline adducts that can often be used directly in Suzuki-Miyaura reactions, particularly in protic solvents where they hydrolyze to release the boronic acid.[12]
Troubleshooting Workflow for Low-Yield Reactions
If you are experiencing low yields, follow this diagnostic workflow to identify and solve the underlying issue.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is optimized for coupling this compound with a generic aryl bromide using a robust catalytic system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (a Buchwald precatalyst, 0.02 equivalents, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
Toluene (ACS grade)
-
Deionized water
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
Procedure:
-
Reagent Preparation: To the Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 5:1 mixture of Toluene:Water. Add the solvent mixture to the flask via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously to ensure good mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Stable (3-Cyano-5-methylphenyl) MIDA Boronate
This protocol converts the boronic acid into its highly stable MIDA boronate ester, which can be stored and used in subsequent coupling reactions.[9]
Materials:
-
This compound (1.0 equivalent)
-
N-methyliminodiacetic acid (MIDA) (1.1 equivalents)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
Procedure:
-
Setup: To the round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add a 10:1 mixture of Toluene:DMSO to form a slurry.
-
Azeotropic Removal of Water: Fit the flask with the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water collects in the trap (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate from the solution.
-
Purification: If a precipitate forms, isolate it by vacuum filtration and wash with cold toluene. If no precipitate forms, remove the solvent under reduced pressure. The crude MIDA boronate can then be purified by column chromatography. The resulting solid is bench-stable and ready for use in subsequent reactions after deprotection.
References
-
Chemsrc. (2025). 4-Cyanophenylboronic acid | CAS#:126747-14-6. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of 3-Cyano-5-methylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of 3-Cyano-5-methylphenylboronic acid. Our goal is to provide a deep mechanistic understanding of this common side reaction and to equip you with robust, field-proven strategies and protocols to ensure the success of your cross-coupling experiments.
The electron-withdrawing nature of the cyano group in this compound makes it particularly susceptible to side reactions, most notably oxidative homocoupling and protodeboronation.[1][2][3] This guide will focus on diagnosing and suppressing the formation of the symmetrical biaryl impurity, 3,3'-Dicyano-5,5'-dimethylbiphenyl, thereby maximizing the yield of your target molecule.
Section 1: The Root Cause — Understanding Homocoupling Mechanisms
Homocoupling is a parasitic reaction that competes directly with the desired Suzuki-Miyaura catalytic cycle. Its prevalence is primarily dictated by the presence of oxygen and the oxidation state of the palladium catalyst. For electron-deficient boronic acids, alternative pathways can also become significant.[1][2]
There are two predominant mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated (Aerobic) Homocoupling : This is the most common pathway. The active Pd(0) catalyst, essential for the Suzuki-Miyaura reaction, is oxidized by dissolved oxygen to a Pd(II) species.[4][5] This Pd(II) complex can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst.[5][6] This creates a catalytic cycle dedicated to producing the unwanted dimer.
-
Pd(II) Precatalyst-Initiated Homocoupling : When using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, a portion of the catalyst can react directly with two molecules of the boronic acid to form the homocoupled product.[5][7] This occurs before the Pd(II) is reduced to the catalytically active Pd(0) required for the primary cross-coupling cycle.
The diagram below illustrates the competition between the desired Suzuki-Miyaura pathway and the parasitic homocoupling cycle.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound.
Q1: I'm observing a significant amount of 3,3'-Dicyano-5,5'-dimethylbiphenyl in my crude product. What is the most likely cause?
A1: The presence of dissolved oxygen in your reaction solvent is the most common cause.[4] Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which then preferentially catalyzes the homocoupling of two boronic acid molecules.[5][6] This side reaction is particularly problematic for electron-deficient boronic acids like the one you are using.[1][2]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing of your reaction mixture is critical. Two standard laboratory methods are highly effective:
-
Inert Gas Sparging: Bubble a stream of an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst and boronic acid. This is a simple and effective method.[5]
-
Freeze-Pump-Thaw: For the most sensitive reactions, this technique is superior. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times removes virtually all dissolved gases.[4]
Q3: My Pd(II) precatalyst (e.g., Pd(OAc)₂) seems to promote homocoupling, even with degassing. What can I do?
A3: This is a known issue, as Pd(II) sources can initiate homocoupling before being reduced to the active Pd(0) state.[5][7] You have several strategies to mitigate this:
-
Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8]
-
Add a Mild Reducing Agent: Incorporate a mild reductant like potassium formate into the reaction mixture. This can selectively reduce the Pd(II) precatalyst to Pd(0) without affecting the other components.[5]
-
Sequence of Addition: Pre-heat your reaction mixture containing the aryl halide, base, ligand, and catalyst under an inert atmosphere for 10-15 minutes before adding the boronic acid.[9] This allows time for the Pd(II) to be reduced to Pd(0) and for the oxidative addition to occur, ensuring the catalyst is ready for the desired cross-coupling when the boronic acid is introduced.
Q4: Can my choice of ligand influence the rate of homocoupling?
A4: Absolutely. The ligand plays a crucial role in modulating the catalyst's reactivity.
-
Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are highly effective.[10] These ligands accelerate the rate-limiting reductive elimination step of the desired Suzuki cycle, allowing the cross-coupling reaction to outcompete the homocoupling pathway.[1][10]
-
Consider Other Ligands: Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have also been reported to suppress the formation of homocoupling byproducts.[11]
Q5: What is the role of the base, and can it cause other problems with my specific boronic acid?
A5: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8] However, for an electron-deficient and potentially sensitive substrate like this compound, the choice of base is critical.
-
Avoid Excessively Strong Bases: Strong bases (e.g., NaOH, KOtBu) in the presence of water can accelerate an alternative side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10][12]
-
Recommended Bases: Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[10] For particularly sensitive substrates, potassium fluoride (KF) under anhydrous conditions can be very effective.[3]
Q6: I am also observing protodeboronation. How can I minimize both homocoupling and protodeboronation?
A6: This requires a multi-faceted approach.
-
Use Anhydrous Conditions: Protodeboronation requires a proton source, which is typically water. Switching to a rigorously dried, anhydrous solvent (like dioxane or toluene) can significantly suppress this pathway.[10]
-
Use a Milder Base: As mentioned, switching to K₂CO₃ or KF can reduce the rate of protodeboronation.[10]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a DABO boronate.[7][13] These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.
The following logical workflow can help diagnose and solve issues with homocoupling.
Section 3: Recommended Experimental Protocol
This protocol incorporates best practices to minimize homocoupling when using this compound with a standard aryl bromide.
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, 0.1 M concentration)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon/Nitrogen)
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), powdered K₃PO₄ (3.0 equiv), SPhos (4 mol%), and Pd(OAc)₂ (2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate under vacuum, then backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Add the required volume of anhydrous, degassed dioxane via syringe.
-
Boronic Acid Addition: Add the this compound (1.2 equiv) to the flask as a solid under a positive flow of Argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Section 4: Summary of Key Parameters
This table summarizes the critical experimental parameters and provides recommendations for minimizing the homocoupling of this compound.
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Atmosphere | Reaction run open to air or with poor inerting. | Rigorously degassed solvent and inert (Ar, N₂) atmosphere.[4][5] | Prevents oxygen from oxidizing Pd(0) to Pd(II), which is the primary catalyst for aerobic homocoupling.[6] |
| Catalyst | Using a Pd(II) source without precautions. | Use a Pd(0) source (e.g., Pd₂(dba)₃) or pre-activate the Pd(II) source.[5][8] | Minimizes direct reaction between Pd(II) and the boronic acid before the main catalytic cycle begins.[7] |
| Ligand | Less bulky/electron-poor ligands (e.g., PPh₃). | Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[1][10] | Accelerates the desired reductive elimination step, making the cross-coupling kinetically favored over homocoupling. |
| Base | Strong, aqueous bases (e.g., NaOH, KOtBu). | Milder, anhydrous bases (e.g., K₃PO₄, K₂CO₃, KF).[3][10] | Activates the boronic acid for transmetalation while minimizing the competing protodeboronation side reaction.[12] |
| Solvent | Wet or protic solvents if protodeboronation is observed. | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF).[10] | Reduces the availability of a proton source, thereby suppressing protodeboronation. Solvent choice also impacts solubility and reaction rates.[14][15] |
| Order of Addition | Adding boronic acid to the initial mixture. | Add boronic acid last, after the other components have been mixed/heated.[9] | Allows for the in-situ formation of the active Pd(0) catalyst and oxidative addition complex before the boronic acid is introduced. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Karolewski, D. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3141-3148. [Link]
-
Karolewski, D. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3141-3148. [Link]
-
Nasrollahzadeh, M., et al. (2021). Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. RSC Advances, 11(60), 38165-38173. [Link]
-
Karolewski, D. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3141-3148. [Link]
-
Carrow, B. P., & Miller, S. J. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(6), 1120-1125. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Akkoç, M., et al. (2018). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. Polycyclic Aromatic Compounds, 40(5), 1331-1339. [Link]
-
Deka, M., & Sarmah, P. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 5(25), 15479-15486. [Link]
-
Chen, H., et al. (2009). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
Lee, C. H., & Yamamoto, Y. (2011). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Organic & Biomolecular Chemistry, 9(8), 2635-2638. [Link]
-
Métro, T. X., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100062. [Link]
-
Chatterjee, A., et al. (2013). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(18), 6058-6059. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1296. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Akkoç, M., et al. (2018). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Semida, M. B., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 40(2), 177-187. [Link]
-
Ermert, D. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. [Link]
-
Li, L., et al. (2014). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(22), 11404-11411. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(18), 4124-4127. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2025). Inhibition of Homo-coupling of Arylboronic Acids in Ligand Free Pd(II)-Catalyzed Suzuki Reaction. [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Besora, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7546. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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Technical Support Center: Managing Deboronation of 3-Cyano-5-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the deboronation of 3-Cyano-5-methylphenylboronic acid during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling. Our goal is to equip you with the expertise to anticipate and manage this common side reaction, thereby improving your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of 3-cyano-5-methylbenzene as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. The electron-withdrawing nature of the cyano group makes the C-B bond more susceptible to cleavage, particularly under basic conditions commonly employed in cross-coupling reactions.[2][3]
Q2: How can I visually or analytically detect if deboronation is occurring in my reaction?
A2: Visually, there are no direct indicators. Analytically, you can monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[1][4] The presence of a new spot or peak corresponding to the mass of the deboronated byproduct (3-cyano-5-methylbenzene) is a clear indication. Comparing the reaction mixture to a standard of the deboronated compound can confirm its identity. Additionally, specialized HPLC methods can be developed for the selective detection of boronic acids and their derivatives.[5][6]
Q3: What are the primary factors that promote the deboronation of this compound?
A3: The primary drivers of deboronation for electron-deficient arylboronic acids are:
-
Base: The choice and concentration of the base are critical. Strong bases and high pH can accelerate the formation of the boronate anion, which may be more prone to protodeboronation.[7][8][9]
-
Solvent: Protic solvents, especially water, can act as a proton source for the deboronation reaction.[10] The composition of the solvent system can significantly influence the rate of this side reaction.[11]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[12]
-
Reaction Time: Prolonged reaction times can lead to increased accumulation of the deboronated byproduct.
Q4: Can I use a protecting group to prevent deboronation?
A4: Yes, using a protecting group is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt, can significantly reduce deboronation.[2][4][13] These protected forms exhibit greater stability and can release the active boronic acid slowly under the reaction conditions, a concept known as the "slow-release" strategy.[2][14] 1,8-diaminonaphthalene (dan)-protected arylboronic acids are another effective alternative.[15][16]
Troubleshooting Guide for Deboronation of this compound
This section provides a systematic approach to troubleshooting common issues related to the deboronation of this compound.
Problem 1: Low Yield of Desired Product with Significant Deboronated Byproduct
Diagnosis: The primary cause is likely that the rate of deboronation is competitive with or faster than the rate of the desired cross-coupling reaction. This is a common issue with electron-deficient arylboronic acids.[17]
Solutions (ranked by ease of implementation):
-
Optimize the Base:
-
Rationale: The base plays a crucial role in both the activation of the boronic acid for transmetalation and in promoting deboronation.[18] A base that is too strong or used in excess can accelerate the undesired deboronation.
-
Recommendation: Switch to a milder base. For instance, if you are using a strong base like NaOH or KOH, consider switching to carbonates such as K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄.[12][19] In some cases, fluoride bases like KF or CsF can be effective.[20]
-
-
Modify the Solvent System:
-
Rationale: The presence of a proton source, often water in the solvent system, facilitates protodeboronation.[10]
-
Recommendation: Minimize the amount of water in your reaction. While some water is often necessary for Suzuki-Miyaura couplings, using anhydrous solvents or a solvent system with a lower water content (e.g., toluene/water 10:1) can be beneficial.[4][19] For some systems, polar aprotic solvents like DMF or dioxane may be effective.[4][12]
-
-
Adjust Reaction Temperature and Time:
-
Rationale: Both the desired reaction and the deboronation side reaction are accelerated by temperature.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C).[4] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor deboronation.
-
-
Increase Catalyst Loading:
-
Rationale: A higher concentration of the active catalyst can increase the rate of the productive cross-coupling reaction, allowing it to outcompete the deboronation pathway.[20]
-
Recommendation: Increase the palladium catalyst loading. However, be mindful of the cost and potential for increased side reactions associated with the catalyst itself.
-
Problem 2: Inconsistent Reaction Results and Poor Reproducibility
Diagnosis: This often points to the instability of the this compound starting material. Boronic acids can degrade upon storage, leading to variable purity and reactivity.[1]
Solutions:
-
Use a Protected Boronic Acid Derivative:
-
Rationale: As mentioned in the FAQs, protected forms are significantly more stable.
-
Recommendation: Synthesize or purchase the MIDA boronate ester or the potassium trifluoroborate salt of this compound.[4][13] These derivatives are often crystalline, easier to handle, and have a longer shelf life, leading to more consistent results.
Experimental Protocol: Preparation of a Diethanolamine Adduct for Enhanced Stability
-
Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise using a pipette.[21]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1][21]
-
Isolation: Stir the resulting slurry for 10-15 minutes.
-
Filtration and Drying: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable diethanolamine adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[21]
-
-
Verify Starting Material Purity:
-
Rationale: Impurities in the boronic acid can interfere with the reaction.
-
Recommendation: Before use, verify the purity of your this compound by NMR or another suitable analytical technique. If necessary, purify it via recrystallization or an acid-base extraction.[4]
-
Data Summary and Visualization
Table 1: Influence of Base and Solvent on Deboronation
| Base | Solvent System | Relative Deboronation Rate | Comments |
| NaOH | Dioxane/Water (1:1) | High | Strong base in a protic solvent system can significantly promote deboronation. |
| K₂CO₃ | Toluene/Water (10:1) | Moderate to Low | A milder base and reduced water content can suppress deboronation.[22] |
| K₃PO₄ | Anhydrous Dioxane | Low | Anhydrous conditions with a suitable base often minimize protodeboronation. |
| CsF | Anhydrous THF | Low | Fluoride bases can be effective in promoting the desired coupling while minimizing deboronation.[20] |
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Stepwise troubleshooting for deboronation.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (URL: [Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (URL: [Link])
-
Protodeboronation - Wikipedia. (URL: [Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (URL: [Link])
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (URL: [Link])
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. (URL: [Link])
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (URL: [Link])
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. (URL: [Link])
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
For the pro's (Suzuki) : r/Chempros - Reddit. (URL: [Link])
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. (URL: [Link])
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (URL: [Link])
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. (URL: [Link])
-
Effect of solvent on the formation of products. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])
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- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
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impact of base and solvent selection on 3-Cyano-5-methylphenylboronic acid reactivity
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the impact of base and solvent selection on 3-Cyano-5-methylphenylboronic acid reactivity.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile building block. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthetic outcomes.
The Science of Reactivity: Foundational Concepts
Understanding the reactivity of this compound begins with a firm grasp of the Suzuki-Miyaura coupling mechanism. The electron-withdrawing nature of the cyano (-CN) group significantly influences the boronic acid's properties, making careful selection of the base and solvent critical for success.
The cyano group decreases the electron density of the aromatic ring. This has two major consequences:
-
Reduced Nucleophilicity: The ipso-carbon (the carbon atom bonded to boron) becomes less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Increased Acidity & Instability: The boron atom becomes more Lewis acidic, making the boronic acid more susceptible to an undesirable side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[2][3]
The Role of the Base
The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid. It reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4][5][6][7][8] This negatively charged boronate is much more effective at transferring its aryl group to the palladium center during transmetalation.[4][8]
However, an overly strong base or high pH can accelerate the decomposition of the electron-deficient this compound via protodeboronation.[2][9] Therefore, the choice of base is a delicate balance between promoting the desired reaction and preventing the undesired side reaction.
The Role of the Solvent
The solvent system is equally critical. It must:
-
Solubilize all components: The organic aryl halide, the relatively polar boronic acid, the inorganic base, and the palladium catalyst must all be sufficiently soluble for the reaction to proceed efficiently.[10]
-
Influence Reactivity: Solvent polarity can impact the stability of intermediates and transition states.[10][11] Aqueous-organic mixtures are common, as water can help dissolve the base and facilitate the formation of the active boronate species.[12][13]
-
Avoid Undesired Interactions: Some coordinating solvents can compete with the primary ligand for a place on the palladium center, altering the catalyst's activity.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has a very low or no yield of the desired product. What should I investigate first?
A1: A low or nonexistent yield is the most common issue. A systematic check of the reaction components and conditions is the best approach.
-
Inert Atmosphere & Reagent Quality: The primary culprit for many failed cross-couplings is oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[14] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.
-
Catalyst & Ligand Activity: Arylboronic acids with electron-withdrawing groups, like yours, often require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition and reductive elimination steps.[15][16] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, such as one employing ligands like XPhos, SPhos, or RuPhos, often available as stable pre-catalysts (e.g., XPhos Pd G3).[17]
-
Base Selection & Solubility: The base must be strong enough to form the boronate but not so strong that it rapidly degrades your starting material. Crucially, the base must have some solubility in the reaction medium. If the base is completely insoluble, it cannot perform its function.
-
Weak Bases (e.g., NaHCO₃): Likely too weak for this substrate.
-
Strong Bases (e.g., NaOH, KOH): May cause rapid protodeboronation.[18][19]
-
Recommended Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide the best balance of reactivity and stability for electron-deficient boronic acids.[17]
-
-
Solvent System: A single solvent may not be sufficient. Consider a biphasic system like 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water . The water helps dissolve the inorganic base, while the organic solvent dissolves the aryl halide and catalyst.[12][14]
Here is a logical workflow to diagnose the issue:
Q2: I've identified the byproduct from protodeboronation (3-cyano-5-methylbenzene) as my major product. How can I prevent this?
A2: The formation of the protodeboronated product is a classic sign that your boronic acid is unstable under the reaction conditions.[3] This is particularly common with electron-deficient systems.[2][19]
Here are targeted strategies to minimize this side reaction:
-
Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to K₃PO₄ or K₂CO₃. These provide sufficient basicity to promote the reaction while being less aggressive in promoting C-B bond cleavage.
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These derivatives are generally more stable to aqueous basic conditions and slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[20]
-
Modify the Solvent System: While some water is often beneficial, excessive water or highly protic solvents can exacerbate protodeboronation. Try reducing the proportion of water or using a less protic co-solvent. In some cases, anhydrous conditions with a base like potassium fluoride (KF) can be effective.
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of decomposition. Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it takes longer.
Q3: My main byproduct is the homocoupled biaryl from my boronic acid (bis(3-cyano-5-methylphenyl)). What causes this?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is almost always caused by the presence of oxygen. Oxygen can participate in an oxidative cycle with the Pd(0) catalyst that leads to this byproduct.
Solution: The remedy is straightforward but requires meticulous technique. Your solvent must be rigorously deoxygenated, and your reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the entire reaction setup and duration.
Frequently Asked Questions (FAQs)
Q1: Why is a base absolutely required for the Suzuki-Miyaura reaction?
A1: The boronic acid itself is not nucleophilic enough to participate in transmetalation with the palladium complex. The base deprotonates the boronic acid (or its hydrate) to form an anionic boronate complex (e.g., [Ar-B(OH)₃]⁻).[4][5][8] This greatly increases the electron density on the aryl group, making it "eager" to transfer from boron to palladium, thereby driving the catalytic cycle forward.[4][8]
Q2: What specific challenges does the cyano group on this compound present?
A2: The cyano (-CN) group is strongly electron-withdrawing. This deactivates the boronic acid in two ways relevant to the Suzuki reaction:
-
Slower Transmetalation: It pulls electron density away from the C-B bond, making the aryl group less nucleophilic and slowing the key transfer step to the palladium catalyst.[1]
-
Higher Risk of Protodeboronation: It makes the boron atom more electron-deficient (a stronger Lewis acid), which facilitates the cleavage of the C-B bond by a proton source (like water), especially when activated by a base.[2][3]
Q3: Which class of bases is generally recommended for this type of boronic acid?
A3: For electron-deficient arylboronic acids, moderately strong inorganic bases are the preferred choice. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are highly recommended. They are strong enough to facilitate boronate formation but are generally less likely to cause rapid decomposition compared to hydroxides (NaOH, KOH) or stronger carbonates (Cs₂CO₃). Organic bases like triethylamine (TEA) are typically not effective as they are often not basic enough to form the required boronate species.[21]
Q4: What are the best "go-to" solvent systems to start with for a reaction with this substrate?
A4: A polar aprotic solvent mixed with water is an excellent starting point.[12] These mixtures effectively dissolve the different components of the reaction. Good starting points to screen are:
-
1,4-Dioxane / H₂O (from 10:1 to 4:1 ratio)
-
Toluene / H₂O (often with a phase-transfer catalyst if reactants are very nonpolar)
-
2-MeTHF / H₂O (a greener alternative to THF)
-
DMF / H₂O [12]
The optimal ratio depends on the specific aryl halide partner and may require some screening.
Protocols and Data Summary
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Aryl Bromide (Electron-neutral) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 90-100 | A robust system for standard couplings.[17] |
| Aryl Chloride (Electron-deficient) | XPhos Pd G3 (2%) | (part of precatalyst) | K₃PO₄ (2.0) | 2-MeTHF/H₂O (10:1) | 100 | Aryl chlorides require a more active catalyst system.[15][16] |
| Sterically Hindered Aryl Bromide | Pd₂(dba)₃ (1.5%) | RuPhos (3.5%) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100-110 | Bulky ligands are needed to overcome steric hindrance. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Deionized Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[14]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[14]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15549–15558. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Hartwig, J. F., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis, 10(21), 12673–12682. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(18), 4802–4805. [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Ramesh, R., et al. (2012). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Reddy, K. S., et al. (2014). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Zhang, J., et al. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddy, K. S., et al. (2014). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Gordeev, S. N., et al. (2022). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(36), 12653–12665. [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
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- 21. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 3-Cyano-5-methylphenylboronic acid
Welcome to the technical support guide for 3-Cyano-5-methylphenylboronic acid (CAS 1451391-42-6). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sometimes challenging building block. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of potential failure points, enabling you to design robust and successful experiments.
Reagent Overview: Understanding the Unique Reactivity Profile
This compound is a substituted arylboronic acid frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its reactivity is dictated by the competing electronic effects of its substituents:
-
The Cyano (-CN) Group: As a potent electron-withdrawing group (EWG) through both induction and resonance, the cyano moiety significantly increases the Lewis acidity of the boron center.[1] This electronic deficit makes the C-B bond more susceptible to cleavage, particularly through base-mediated protodeboronation, a common failure pathway.[2][3]
-
The Methyl (-CH₃) Group: This is a weak electron-donating group (EDG) that slightly counteracts the effect of the cyano group. However, the EWG nature of the nitrile is dominant.
-
The Boronic Acid [-B(OH)₂] Group: This functional group is the cornerstone of its utility in cross-coupling but is also the primary site of degradation. It exists in equilibrium with its cyclic anhydride, the boroxine, and can be dehydrated under certain storage conditions.
Understanding these intrinsic properties is the first step in troubleshooting. Many reaction failures can be traced back to the inherent instability of this electron-deficient boronic acid under non-optimal conditions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction has failed, showing low or no conversion to the desired product. What are the most common causes?
This is the most frequent issue encountered. The root cause is often a combination of reagent instability and suboptimal reaction conditions. A systematic approach is required for diagnosis.
Causality & Expert Analysis: A lack of conversion points to a breakdown in the catalytic cycle. For an electron-deficient boronic acid like this one, the two most likely failure points are:
-
Decomposition of the Boronic Acid: The primary competing reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, yielding 3-methylbenzonitrile. This process is often accelerated by excessive base, the presence of water, and elevated temperatures.[3][4]
-
Catalyst Inactivation: The palladium catalyst may be improperly activated or deactivated during the reaction. Oxidative addition, the rate-determining step for many couplings, can be sluggish with certain coupling partners.[5]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Protocol 1: Diagnosing and Rectifying Low Conversion
-
Assess Starting Material Purity:
-
Action: Before altering reaction conditions, verify the integrity of your this compound. Obtain a ¹H NMR or LC-MS spectrum.
-
Rationale: Boronic acids can dehydrate to form boroxines or slowly decompose upon storage.[6] The presence of significant impurities (e.g., 3-methylbenzonitrile from protodeboronation) indicates poor quality starting material, which is a primary cause of failure. Recommended storage is dry and refrigerated (2-8°C).[7][8]
-
-
Re-evaluate the Base:
-
Action: If you used a strong hydroxide base (e.g., NaOH, KOH) or aqueous carbonate (Na₂CO₃), switch to a milder, non-nucleophilic base.
-
Recommended Bases: Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) are excellent choices for sensitive boronic acids.[9]
-
Rationale: Strong bases and water dramatically accelerate the rate of protodeboronation for electron-deficient arylboronic acids.[3] K₃PO₄ and CsF can activate the boronic acid for transmetalation with less risk of decomposition.
-
-
Ensure Rigorously Anhydrous and Oxygen-Free Conditions:
-
Action: Use freshly distilled, anhydrous solvents. Degas your reaction mixture thoroughly using a freeze-pump-thaw technique (3 cycles) or by bubbling argon/nitrogen through the solvent for at least 30 minutes.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[11] Water is a proton source that directly participates in the protodeboronation side reaction.
-
-
Optimize the Catalyst and Ligand System:
-
Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust, modern ligand system.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, often allowing the desired coupling to outcompete the boronic acid decomposition.[5][11]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Boronic Acid | 1.2 - 1.5 equivalents | To compensate for potential homocoupling or minor decomposition. |
| Aryl Halide | 1.0 equivalent | Limiting reagent. Reactivity order: I > Br > OTf >> Cl.[5] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | A robust Pd(0) source with an electron-rich, bulky ligand to promote efficient catalysis.[10] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Mild, effective base that minimizes protodeboronation.[9][10] |
| Solvent | 1,4-Dioxane or Toluene (+/- 5% water) | Aprotic solvents are preferred. A small amount of water can sometimes be beneficial, but start with anhydrous conditions for this substrate.[10] |
| Temperature | 80 - 100 °C | A good starting temperature range for many Suzuki couplings.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and side reactions.[11] |
Q2: My mass spectrum shows a significant peak corresponding to the homocoupled product (3,3'-dicyano-5,5'-dimethylbiphenyl). What causes this?
Causality & Expert Analysis: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is primarily caused by two factors:
-
Presence of Pd(II) Species: If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), incomplete reduction to the active Pd(0) can lead to a Pd(II)-mediated homocoupling pathway.
-
Oxygen in the Reaction Mixture: As mentioned, oxygen can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then participate in homocoupling before being reduced back to Pd(0).[11]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent oxidation-induced homocoupling.
-
Use a Pd(0) Precatalyst: Using a direct Pd(0) source like Pd₂(dba)₃ can often reduce the incidence of homocoupling compared to some Pd(II) sources.
-
Controlled Reaction Setup: Add the boronic acid only after the catalyst, base, and aryl halide have been heated under an inert atmosphere for a few minutes. This can ensure the catalyst is in the correct active state before the boronic acid is introduced.
Q3: I have confirmed the formation of 3-methylbenzonitrile as a major byproduct. How can I suppress this protodeboronation?
Causality & Expert Analysis: This is the hallmark side reaction for this substrate. Protodeboronation is the hydrolytic cleavage of the C–B bond.[13] For electron-deficient systems, this can occur via a pathway involving attack of a nucleophile (like OH⁻) on the boron atom, followed by protonolysis.
Competing Reaction Pathways
Caption: Competing pathways for the boronic acid reactant.
Advanced Suppression Strategies:
-
Use of Boronic Esters:
-
Action: If protodeboronation remains problematic, consider converting the boronic acid to a more stable boronic ester, such as the pinacol ester. This can be done prior to the coupling reaction.
-
Rationale: The pinacol ester sterically shields the boron atom, making it less susceptible to hydrolysis and protodeboronation.[14] The ester will still participate effectively in the Suzuki-Miyaura coupling, often under the same conditions.
-
-
Fluoride as the Base:
-
Action: Employ anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF) as the base in an anhydrous solvent like dioxane or DMF.
-
Rationale: Fluoride ions can form a more stable tetracoordinate boronate species ([ArBF₃]⁻) in situ, which is less prone to protonolysis but remains active for transmetalation.[6]
-
References
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Hartwig, J. F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Kappe, C. O., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Patel, B. K., et al. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Taylor, R. J. K., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]
-
Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. Available at: [Link]
- Burke, M. D. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents (US8338601B2).
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]
-
CRO SPLENDID LAB. (this compound). Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
- Google Patents. (Method for producing 2-cyanophenylboronic acid derivative).
-
PubMed. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available at: [Link]
- Google Patents. (Process for the preparation of 3-cyano-3,5,5- trimethylcyclohexanone).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
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- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. (3-cyano-5-methylphenyl)boronic acid,1451391-42-6-Amadis Chemical [amadischem.com]
- 8. This compound, CasNo.1451391-42-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing and Scaling Up Reactions with 3-Cyano-5-methylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-5-methylphenylboronic acid (CAS No. 1451391-42-6).[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the smooth scale-up of your chemical reactions, particularly the widely used Suzuki-Miyaura cross-coupling.
As a key building block in pharmaceutical synthesis, reactions involving this electron-deficient boronic acid present unique challenges that can impact yield, purity, and reproducibility upon scale-up.[6] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your process development.
Key Considerations for Scale-Up
Transitioning a reaction from bench-scale (milligrams to grams) to pilot or manufacturing scale (kilograms) is not a linear process. Physicochemical properties that are negligible in a round-bottom flask can become process-defining in a large reactor.[7] Before troubleshooting specific issues, consider these foundational principles:
-
Mass and Heat Transfer: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions and impurity formation.[8][9][10] The rate of heat removal becomes critical for exothermic reactions, as poor temperature control can accelerate catalyst decomposition or byproduct formation.[11]
-
Reagent Addition and Stoichiometry: The order and rate of reagent addition can significantly affect the reaction outcome. On a large scale, slow, controlled addition of a limiting reagent is often necessary to maintain optimal temperature and concentration profiles.
-
Solvent Selection: A solvent that works at 100 mg scale may be unsuitable for a 100 kg scale due to factors like toxicity, boiling point, cost, and its ability to dissolve all components at higher concentrations.[12] The quality of the solvent is also critical, as trace impurities can poison sensitive palladium catalysts.[13]
-
Robustness and Critical Process Parameters (CPPs): A scalable process must be robust, meaning it is insensitive to minor variations in reaction parameters. Identifying Critical Process Parameters (CPPs), such as temperature, catalyst loading, and water content, is essential for ensuring consistent results.[7][14]
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of reactions involving this compound in a question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?
A drop in yield is the most common scale-up challenge. The key is to systematically diagnose the root cause, which often falls into one of three categories: catalyst deactivation, reagent instability, or physical (mass/heat transfer) limitations.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[15] What may seem like an inert atmosphere at the lab scale can be insufficient in a large reactor with a greater headspace and longer reaction times.
-
Reagent Instability (Protodeboronation): this compound is susceptible to protodeboronation—the replacement of the C-B bond with a C-H bond.[18] This side reaction consumes your starting material and is often accelerated by high temperatures, strong bases, and the presence of water.[19][20] The electron-withdrawing cyano group can exacerbate this issue.[6]
-
Solution:
-
Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., K₃PO₄) and a dry, non-protic solvent like dioxane or toluene.[21]
-
Use a Milder Base: Strong hydroxides can accelerate decomposition. Consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[22]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (BPin) or MIDA boronates, which slowly release the boronic acid under reaction conditions, suppressing decomposition pathways.[18]
-
-
-
Mass/Heat Transfer Limitations: Inadequate mixing can lead to poor reaction kinetics.[14]
-
Solution: Evaluate the reactor's stirring efficiency. For slurry-based reactions, ensure the solids are adequately suspended. A computational fluid dynamics (CFD) study can model mixing in the specific reactor geometry. Increasing the solvent volume can sometimes improve mixing, though this impacts throughput.
-
Q2: I am observing a significant amount of 3-methylbenzonitrile as a byproduct. How can I prevent this?
This byproduct is the result of protodeboronation.[23] As discussed above, this is a common failure mode for boronic acids, especially electron-deficient ones.
| Strategy to Minimize Protodeboronation | Mechanism of Action | Key Considerations |
| Use a Milder/Anhydrous Base | Reduces the concentration of hydroxide ions, which catalyze the C-B bond cleavage.[18][20] | K₃PO₄ is an excellent choice for anhydrous conditions. K₂CO₃ is a good, cost-effective option for aqueous systems. |
| Lower Reaction Temperature | Protodeboronation often has a higher activation energy than the desired coupling. | This may require longer reaction times or a more active catalyst system to achieve full conversion. |
| Use a More Stable Boronate | Derivatives like MIDA boronates or organotrifluoroborates provide a "slow release" of the boronic acid, keeping its standing concentration low and minimizing side reactions.[18][19] | This adds an extra synthetic step but can be crucial for challenging substrates. |
| Select a Highly Active Catalyst | A faster catalytic cycle means the boronic acid is consumed in the productive pathway more quickly, outcompeting the decomposition pathway.[16] | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the reaction.[15][16] |
Q3: My final product is contaminated with homocoupled biaryls. What is causing this and how do I fix it?
Homocoupling (e.g., formation of a biphenyl from two molecules of your aryl halide or two molecules of the boronic acid) is another common impurity.
Causes and Solutions:
-
Oxygen-Mediated Homocoupling: Trace oxygen can promote the homocoupling of the boronic acid.
-
Solution: As with catalyst deactivation, ensure a rigorously inert atmosphere throughout the reaction.[21]
-
-
Inappropriate Ligand Choice: Ligands that are not bulky enough can fail to prevent side reactions at the metal center.
-
Solution: Use sterically hindered ligands like XPhos, SPhos, or tBu₃P.[21] These bulky ligands favor the desired reductive elimination step over pathways leading to homocoupling.
-
-
High Temperatures: Excessive heat can sometimes lead to catalyst decomposition and non-specific coupling pathways.
-
Solution: Optimize the temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound? A: Boronic acids can be sensitive to air and moisture. Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] Long-term storage in a refrigerator or freezer is recommended. Purity is paramount, as contaminants can poison the catalyst.[24]
Q: How do I select the best solvent system for scale-up? A: The ideal solvent should dissolve all reactants and the catalyst system, have a suitable boiling point for the desired reaction temperature, and be easily removable post-reaction. Common choices for Suzuki couplings include:
-
Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water. The water is necessary to dissolve the inorganic base.[14]
-
Anhydrous Systems: Dioxane, Toluene, or 2-MeTHF are excellent choices when using anhydrous bases like K₃PO₄ to suppress protodeboronation.[21] When scaling up, consider a solvent's safety profile (flammability, toxicity) and cost. A solvent screen is often a valuable early-stage development activity.[12]
Q: What is a typical catalyst loading for a production-scale Suzuki reaction? A: While lab-scale reactions might use 1-5 mol% of palladium, industrial processes aim for much lower loadings due to the high cost and toxicity of palladium.[25] A target for a highly optimized process is often <0.1 mol% (1000 ppm). Achieving such low loadings requires a highly active and stable catalyst system and robust reaction conditions.[26]
Experimental Protocol: General Procedure for a Scale-Up Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. All steps must be performed under a strictly inert atmosphere.[17]
Reaction Setup
Caption: General workflow for Suzuki coupling setup.
Step-by-Step Method:
-
Vessel Preparation: Ensure the reactor is clean, dry, and equipped with an overhead stirrer, condenser, and thermocouple.
-
Inerting: Purge the reactor vessel thoroughly with nitrogen or argon for at least 30-60 minutes.
-
Charging Solids: Charge the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) into the reactor under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, 5-10 volumes relative to the aryl halide) via cannula or a pressure transfer vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.1-1.0 mol%) and any additional ligand. For large-scale operations, the catalyst may be added as a slurry in a small amount of degassed solvent.
-
Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by taking samples periodically for analysis (e.g., HPLC, UPLC) until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and perform an extraction with an appropriate organic solvent. The subsequent purification steps (e.g., crystallization, chromatography) will be highly substrate-dependent.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Protodeboronation of (Hetero)
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- Lars, S. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). NIH.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
- Preformed Pd(II)
- RongNa Biotechnology Co., Ltd. (n.d.). This compound, CasNo.1451391-42-6.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for obtaining com- pound 5a.
- Upscaling of mass and heat transport applied to reactive packing c
- CRO SPLENDID LAB. (n.d.). This compound.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for 3aa.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. (2024). ACS Engineering Au.
- ResearchGate. (2025).
- Echemi. (2024). 1451391-42-6 (3-cyano-5-methylphenyl)boronic acid.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Amadis Chemical. (n.d.). (3-cyano-5-methylphenyl)boronic acid,1451391-42-6.
- ChemicalBook. (n.d.). This compound | 1451391-42-6.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
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Technical Support Center: Selective Functionalization of 3-Cyano-5-methylphenylboronic Acid
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the selective functionalization of 3-Cyano-5-methylphenylboronic acid. This document is structured to address common experimental challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. The strategies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction: The Challenge of Selectivity
This compound is a versatile building block in organic synthesis, particularly in the construction of complex biaryl compounds for pharmaceutical and materials science applications.[1][2] Its structure presents three distinct reactive sites: the boronic acid, the cyano group, and the methyl group. Achieving selective functionalization at one site without affecting the others is a common challenge that requires careful consideration of reaction conditions and reagent choice. This guide will navigate the intricacies of directing reactions to the desired functional group.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary competing reactions to consider when using this compound in a Suzuki-Miyaura coupling?
A1: The primary competing reaction is the premature protodeboronation of the boronic acid, especially under harsh basic conditions or in the presence of excess water. Additionally, side reactions involving the cyano or methyl groups can occur if the chosen catalyst and conditions are not sufficiently chemoselective. For instance, some palladium catalysts under certain conditions could potentially interact with the cyano group.
Q2: How does the electronic nature of the cyano and methyl groups influence the reactivity of the boronic acid?
A2: The cyano group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow down the transmetalation step in a Suzuki-Miyaura coupling.[3] Conversely, the methyl group is weakly electron-donating, which slightly increases the electron density of the aromatic ring.[4][5] The interplay of these electronic effects necessitates careful optimization of the reaction conditions, particularly the choice of base and catalyst, to achieve efficient coupling.
Q3: What are the initial signs of reaction failure or low yield in a Suzuki-Miyaura coupling with this substrate?
A3: Common indicators include the persistence of starting materials (this compound and the coupling partner) as observed by TLC or LC-MS, the formation of homocoupled products, or the appearance of protodeboronated arene (3-cyano-5-methylbenzene). A dark, insoluble precipitate can also indicate catalyst decomposition.
Troubleshooting Guide: Reaction-Specific Issues
This section provides in-depth troubleshooting for specific functionalization strategies.
Suzuki-Miyaura Cross-Coupling at the Boronic Acid Site
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[6] However, challenges can arise from the specific substituents on the boronic acid.
Problem 1: Low to No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
High levels of unreacted this compound and aryl halide.
-
Minimal formation of the desired biaryl product.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The electron-withdrawing cyano group can render the boronic acid less reactive.
-
Solution: Employ a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, or RuPhos) to promote oxidative addition and reductive elimination.[7] Consider using a pre-catalyst that is readily activated.
-
-
Inappropriate Base: The choice of base is critical for the formation of the reactive boronate species.[3]
-
Solution: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, a stronger, non-nucleophilic base like K₃PO₄ might be necessary to facilitate transmetalation without promoting side reactions.
-
-
Solvent Effects: The solvent can significantly influence catalyst solubility and reaction kinetics.
-
Solution: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often optimal. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K₃PO₄ (3.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Functionalization of the Methyl Group
The methyl group offers a handle for further diversification through oxidation or C-H activation.
Problem 2: Over-oxidation or Lack of Reactivity of the Methyl Group
Symptoms:
-
Formation of the corresponding benzoic acid instead of the desired benzyl alcohol or aldehyde.
-
No reaction at the methyl group, with starting material recovered.
Possible Causes & Solutions:
-
Harsh Oxidizing Conditions: Strong oxidants like KMnO₄ will readily oxidize the methyl group to a carboxylic acid.[4][5]
-
Solution: For conversion to an aldehyde, use milder conditions such as NBS for benzylic bromination followed by hydrolysis (Sommelet reaction) or oxidation with a less aggressive reagent. To obtain the benzyl alcohol, consider controlled oxidation.
-
-
Challenges in C-H Activation: Direct C-H activation of a methyl group can be challenging without a suitable directing group.[8][9]
-
Solution: While direct C-H activation at this position is difficult, explore radical-based functionalization strategies. For instance, benzylic bromination with NBS followed by substitution reactions can be an effective two-step approach.
-
Experimental Protocol: Benzylic Bromination
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a non-polar solvent like CCl₄ or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the mixture under reflux with a light source (e.g., a 100W lamp) to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with aqueous Na₂S₂O₃ and brine, then dry over MgSO₄.
-
Concentrate the solvent to yield the crude benzylic bromide, which can be used in subsequent nucleophilic substitution reactions.
Modification of the Cyano Group
The cyano group can be transformed into a variety of other functional groups.[2][10]
Problem 3: Unwanted Side Reactions During Cyano Group Transformation
Symptoms:
-
Hydrolysis of the boronic acid during the transformation of the cyano group.
-
Reduction of the cyano group leading to a mixture of products.
Possible Causes & Solutions:
-
Incompatible Reagents: Many reagents used to modify nitriles (e.g., strong acids/bases for hydrolysis, strong reducing agents) can also react with the boronic acid.
-
Solution: Protect the boronic acid as a pinacol ester before attempting to modify the cyano group. MIDA boronates are also an excellent choice for protecting the boronic acid functionality due to their stability under a wide range of reaction conditions.[11]
-
-
Reaction Conditions: The conditions required for cyano group transformation might be too harsh for the unprotected boronic acid.
-
Solution: After protecting the boronic acid, proceed with the desired transformation of the cyano group (e.g., hydrolysis to a carboxylic acid, reduction to an amine, or conversion to a tetrazole). The protecting group can then be removed under mild conditions to regenerate the boronic acid.
-
Experimental Protocol: Protection of the Boronic Acid and Cyano Group Hydrolysis
-
Protection: In a flask, combine this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent like toluene or THF. Heat at reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed. Remove the solvent to obtain the boronic ester.
-
Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water. Add a strong base like NaOH (excess) and heat at reflux. Monitor the reaction for the disappearance of the nitrile.
-
Deprotection: After acidic workup to protonate the newly formed carboxylic acid, the pinacol ester can be cleaved under standard conditions (e.g., treatment with an aqueous acid) to regenerate the boronic acid.
Visualization of Synthetic Strategies
Logical Flow of Selective Functionalization
The following diagram illustrates the decision-making process for selectively targeting the different functional groups on this compound.
Caption: Decision tree for the selective functionalization of this compound.
Summary of Key Recommendations
| Functional Group to Target | Key Challenge | Recommended Strategy |
| Boronic Acid | Low reactivity due to electron-withdrawing cyano group. | Use electron-rich, bulky phosphine ligands (e.g., SPhos) and screen bases (e.g., K₃PO₄). |
| Methyl Group | Over-oxidation or difficulty in direct C-H activation. | Employ controlled benzylic halogenation (e.g., with NBS) followed by nucleophilic substitution. |
| Cyano Group | Incompatibility of reagents with the boronic acid. | Protect the boronic acid as a pinacol or MIDA ester before modifying the cyano group. |
References
-
Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. Available at: [Link]
-
Chen, X., et al. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Building Block: Applications of 3-Cyanophenylboronic Acid in Organic Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Benzene and Methylbenzene. Available at: [Link]
-
Chemguide. (n.d.). some more reactions of benzene and methylbenzene. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Khan Academy. (2013). Multiple substituents | Aromatic Compounds | Organic chemistry. Available at: [Link]
-
MDPI. (2022). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Available at: [Link]
-
Wang, X., et al. (2025). Selective Functionalization of Benzene Ring via Carbene‐Initiated[12]‐Rearrangement. Angewandte Chemie International Edition.
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
- ACS Publications. (2026).
- Semantic Scholar. (2006).
-
Chemdad. (n.d.). 4-Cyanophenylboronic acid. Available at: [Link]
-
MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Available at: [Link]
-
PubMed. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Available at: [Link]
-
PubMed. (2021). Synthesis of Ketones by C-H Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. Available at: [Link]
-
Quora. (2019). How to remove a methyl group from a benzene ring. Available at: [Link]
-
MDPI. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Available at: [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
YouTube. (2020). Basic Introduction to C-H Activation Reactions. Available at: [Link]
- ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
-
ResearchGate. (n.d.). Aryl boronic acids with ortho neighbouring groups form cyclic... Available at: [Link]
- Chalmers University of Technology. (2022).
-
NIH. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Available at: [Link]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity | MDPI [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Cyano-5-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling
Authored by a Senior Application Scientist
Introduction: The Central Role of Arylboronic Acids in Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has ascended to a position of prominence, celebrated for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] First reported in 1981, this Nobel Prize-winning reaction has become an indispensable tool for synthesizing complex molecules like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The success of a Suzuki-Miyaura coupling is intricately tied to the properties of the organoboron partner, typically an arylboronic acid.[4] The reactivity of these reagents is not uniform; it is profoundly influenced by the electronic and steric characteristics of the substituents on the aromatic ring.[5] This guide offers an in-depth comparative analysis of 3-cyano-5-methylphenylboronic acid and its positional isomers, providing researchers, scientists, and drug development professionals with a framework for understanding and predicting their behavior in cross-coupling reactions.
Understanding Substituent Effects: The Key to Predicting Reactivity
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step. The efficiency of this step is highly dependent on the nucleophilicity of the ipso-carbon—the carbon atom bonded to boron.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like the cyano (-CN) group are strongly electron-withdrawing. They decrease the electron density on the aromatic ring, particularly at the ipso-carbon, making it less nucleophilic. This generally leads to a slower rate of transmetalation.[5][7]
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃) are electron-donating. They increase the electron density of the ipso-carbon, enhancing its nucleophilicity and typically accelerating the transmetalation step.
Steric Effects:
-
Bulky substituents located at the ortho position (adjacent to the boronic acid group) can physically impede the approach of the boronic acid to the palladium complex.[8][9] This steric hindrance can significantly slow down or even prevent the reaction, regardless of the electronic effects.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling is a well-studied catalytic cycle centered on a palladium complex.
Comparative Analysis of Cyanophenylboronic Acid Isomers
To understand the reactivity of this compound, it is instructive to first compare the simpler cyanophenylboronic acid isomers. The position of the strongly electron-withdrawing cyano group has a dramatic impact on reactivity.
| Isomer | Structure | Electronic Effects | Steric Effects | Predicted Reactivity |
| 2-Cyanophenylboronic acid | CN at C2 | Strong -I and -M effects, significantly reducing ipso-carbon nucleophilicity. | High steric hindrance from the ortho cyano group.[9] | Lowest |
| 3-Cyanophenylboronic acid | CN at C3 | Strong -I effect, moderate -M effect. Deactivating, but less so than at C2 or C4. | Minimal steric hindrance. | Intermediate |
| 4-Cyanophenylboronic acid | CN at C4 | Strong -I and -M effects, directly deactivating the ipso-carbon through resonance. | Minimal steric hindrance. | Low |
Table 1: Predicted relative reactivity of cyanophenylboronic acid isomers.
The 2-cyano isomer is expected to be the least reactive due to the combination of powerful electron withdrawal and significant steric hindrance from the ortho substituent.[10][11][12] The 4-cyano isomer suffers from strong deactivation via resonance but lacks steric hindrance.[13] The 3-cyano isomer, where the deactivating resonance effect is not directly conjugated with the ipso-carbon, is predicted to be the most reactive among the three, though still less reactive than unsubstituted phenylboronic acid.
In-Depth Analysis: this compound vs. Other Isomers
Now, let's introduce a methyl group—a weak electron-donating group—to the cyanophenylboronic acid scaffold. The interplay between the activating methyl group and the deactivating cyano group will determine the overall reactivity, and their relative positions are critical.
1. This compound (The Target Compound)
-
Electronic Profile: The electron-donating methyl group is meta to the boronic acid, providing a modest activating effect. The electron-withdrawing cyano group is also meta. In this arrangement, the powerful deactivating resonance effect of the cyano group is minimized relative to the ipso-carbon. The inductive effects of both groups are still at play.
-
Steric Profile: Both substituents are in the meta positions, posing no steric hindrance to the boronic acid group.
-
Predicted Reactivity: This isomer is expected to have moderate reactivity. The deactivating influence of the cyano group is tempered by the methyl group and the lack of direct resonance deactivation.
2. 4-Cyano-3-methylphenylboronic acid
-
Electronic Profile: The cyano group is in the para position, exerting its maximum electron-withdrawing resonance and inductive effects, strongly deactivating the ring. The methyl group is meta to the boronic acid, offering only minor electronic compensation.
-
Steric Profile: No significant steric hindrance.
-
Predicted Reactivity: Expected to be significantly less reactive than this compound due to the powerful deactivating effect of the para-cyano group.
3. 2-Cyano-5-methylphenylboronic acid
-
Electronic Profile: The cyano group is ortho, providing strong inductive withdrawal. The methyl group is meta, providing weak donation. The net electronic effect is deactivating.
-
Steric Profile: The ortho-cyano group introduces substantial steric hindrance, which is likely the dominant factor.
-
Predicted Reactivity: Expected to be much less reactive than this compound. The steric hindrance from the ortho-cyano group will severely impede the transmetalation step.
4. 2-Cyano-3-methylphenylboronic acid
-
Electronic Profile: Features a deactivating ortho-cyano group and a weakly donating meta-methyl group.
-
Steric Profile: This isomer experiences the most severe steric hindrance. Not only is the cyano group in one ortho position, but the methyl group occupies the other, creating a highly crowded environment around the boronic acid.
-
Predicted Reactivity: Predicted to be the least reactive of all isomers discussed. The combination of electronic deactivation and severe steric buttressing makes successful coupling challenging.
Summary of Predicted Reactivity
| Isomer | CN Position | CH₃ Position | Key Factor(s) | Predicted Relative Reactivity |
| 3-Cyano-5-methyl | meta | meta | Balanced electronics, no steric hindrance | Moderate (Highest) |
| 4-Cyano-3-methyl | para | meta | Strong electronic deactivation | Low |
| 2-Cyano-5-methyl | ortho | meta | High steric hindrance | Very Low |
| 2-Cyano-3-methyl | ortho | meta | Severe steric hindrance | Extremely Low (Lowest) |
Table 2: Summary of predicted reactivity for this compound and its isomers.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura coupling experiment should be performed. This protocol is designed to be sensitive to the electronic and steric nature of the boronic acid.
Workflow for Comparative Analysis
Detailed Step-by-Step Methodology
Objective: To compare the rate and yield of the Suzuki-Miyaura reaction for four different cyanomethylphenylboronic acid isomers with a common aryl halide.
Materials:
-
4-Bromoanisole (Aryl halide, 1.0 mmol)
-
Isomer 1: this compound (1.1 mmol)
-
Isomer 2: 4-Cyano-3-methylphenylboronic acid (1.1 mmol)
-
Isomer 3: 2-Cyano-5-methylphenylboronic acid (1.1 mmol)
-
Isomer 4: 2-Cyano-3-methylphenylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Vessel Preparation: To each of four oven-dried Schlenk flasks equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Isomer Addition: To flask #1, add this compound (177 mg, 1.1 mmol). To flask #2, add 4-cyano-3-methylphenylboronic acid (177 mg, 1.1 mmol). Repeat for isomers 3 and 4 in flasks #3 and #4.
-
Solvent and Base Addition: To each flask, add toluene (5 mL), ethanol (2 mL), and the 2M Na₂CO₃ solution (2.0 mL).
-
Reaction Execution: Seal the flasks and purge with nitrogen gas for 5 minutes. Place the flasks in a preheated oil bath at 80 °C and begin vigorous stirring.
-
Monitoring: At t = 0, 30, 60, 120, and 240 minutes, carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of product to starting material.
-
Work-up: After 4 hours, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each reaction. Plot the product formation over time for each isomer to compare the initial reaction rates.
Rationale for Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst suitable for a wide range of Suzuki couplings. Its performance can be sensitive to steric hindrance, making it a good choice for this comparative study.
-
Base: An aqueous base like Na₂CO₃ is crucial for activating the boronic acid to form the boronate anion, which facilitates transmetalation.[14][15]
-
Solvent System: A biphasic toluene/water system with ethanol as a co-solvent ensures that both organic and inorganic reagents are sufficiently soluble.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. For this compound, its favorable reactivity compared to its isomers stems from a balanced electronic profile and a lack of steric hindrance. The meta positions of both the activating methyl and deactivating cyano groups prevent the extreme deactivation or steric clash seen in its ortho and para substituted counterparts.
This guide provides a predictive framework based on established chemical principles. The provided experimental protocol offers a robust method for empirically verifying these predictions. For researchers in drug discovery and materials science, a thorough understanding of these substituent effects is paramount for rational reaction design, optimizing yields, and efficiently synthesizing target molecules.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Request PDF. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
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Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Liu, X., et al. (2016). Effects of cyano groups on the properties of thiazole-based β-ketoiminate boron complexes: aggregation-induced emission and mechanofluorochromism. RSC Publishing. [Link]
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
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PubChem - NIH. 4-Cyanophenylboronic acid. [Link]
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A Senior Application Scientist's Guide to Reaction Outcome Validation via Spectroscopic Analysis
In the realms of chemical research and pharmaceutical development, the unambiguous confirmation of a reaction's outcome is paramount.[1][2] It serves as the bedrock of scientific integrity, ensuring that the synthesized compound is indeed the intended molecule and meets the required purity standards. This guide provides a comprehensive comparison of key spectroscopic techniques used for this critical validation step, offering insights into their principles, applications, and the causality behind experimental choices.
The Spectroscopic Toolkit: A Triad of Analytical Power
Modern chemistry relies on a suite of spectroscopic methods to elucidate molecular structures and quantify sample purity.[1][2][3] The three pillars of routine reaction validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] It operates on the principle that atomic nuclei with a quantum mechanical property of spin will absorb electromagnetic radiation at different frequencies when placed in a strong magnetic field.[4][6] This absorption is highly sensitive to the local chemical environment, providing rich information about the connectivity of atoms, their spatial arrangement, and the electronic structure of the molecule.[3][4] For reaction validation, ¹H and ¹³C NMR are routinely used to confirm the presence of the desired molecular framework and the absence of starting materials.[7] Furthermore, NMR can be used to assess the purity of a sample by comparing the integrals of signals from the main compound to those of impurities.[6][8]
-
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] This information is critical for confirming the molecular weight of the product, a fundamental validation step.[9] High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule.[10] Fragmentation patterns, generated by breaking the molecule apart within the mass spectrometer, can offer additional structural information, serving as a molecular fingerprint.[7][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds.[11][12] The frequencies of these vibrations are characteristic of the functional groups present in the molecule.[2][12][13] For instance, the appearance of a strong absorption band around 1700 cm⁻¹ is a clear indicator of a carbonyl group (C=O). In reaction monitoring, IR spectroscopy is invaluable for tracking the disappearance of reactant functional groups and the appearance of product functional groups.[11][14]
Comparative Analysis: Selecting the Appropriate Technique
The choice of spectroscopic technique depends on the specific question being asked. The following table provides a comparative overview of the primary methods used for reaction validation.
| Technique | Information Provided | Strengths | Limitations | Primary Application in Reaction Validation |
| NMR | Detailed molecular structure, connectivity, stereochemistry, purity | Unparalleled for structural elucidation of molecules in solution, quantitative capabilities.[4][5] | Relatively low sensitivity, requires larger sample amounts, can be time-consuming. | Confirmation of product structure, assessment of isomeric and chemical purity. |
| MS | Molecular weight, elemental composition, structural information from fragmentation | High sensitivity, requires very small sample amounts, provides definitive molecular weight.[9][10] | Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish. | Confirmation of product molecular weight and elemental formula. |
| IR | Presence of functional groups | Fast, simple, non-destructive, excellent for monitoring the progress of a reaction.[11][14] | Provides limited information on the overall molecular structure, spectra can be complex to interpret.[15] | Tracking the conversion of functional groups to determine reaction completion. |
| UV-Vis | Presence of chromophores (conjugated systems) | High sensitivity, simple, inexpensive, well-suited for quantitative analysis and reaction kinetics.[1][16] | Only applicable to compounds that absorb UV or visible light, provides limited structural information.[17] | Monitoring reactions involving changes in conjugation, quantifying product formation.[18] |
Workflow for Spectroscopic Validation of a Reaction Outcome
A robust validation strategy often employs a combination of these techniques in a logical sequence. This orthogonal approach, where different analytical methods are used to confirm a result, significantly increases confidence in the outcome.[19][20]
Caption: A typical workflow for the spectroscopic validation of a chemical reaction outcome.
Detailed Experimental Protocols
To illustrate the practical application of these techniques, let's consider a hypothetical reaction: the esterification of benzoic acid with ethanol to form ethyl benzoate.
Objective: To confirm the formation of ethyl benzoate and assess its purity.
1. Infrared (IR) Spectroscopy Protocol:
-
Causality: The goal is to observe the disappearance of the broad O-H stretch of the carboxylic acid starting material and the appearance of the C=O stretch of the ester product at a different frequency, along with the appearance of C-O stretches.
-
Methodology:
-
Acquire a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.[21]
-
Obtain an IR spectrum of the benzoic acid starting material. Note the characteristic broad O-H stretch from ~2500-3300 cm⁻¹ and the C=O stretch at ~1680-1710 cm⁻¹.
-
After the reaction and purification, place a small amount of the isolated product on the ATR crystal.
-
Acquire the IR spectrum of the product.
-
-
Self-Validation: The spectrum should show the absence of the broad O-H peak and a shift in the C=O peak to ~1715-1730 cm⁻¹, characteristic of an ester. The presence of C-O stretches around 1100-1300 cm⁻¹ further supports the formation of the ester.
2. Mass Spectrometry (MS) Protocol:
-
Causality: To confirm that the product has the correct molecular weight for ethyl benzoate (150.07 g/mol ).
-
Methodology:
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.
-
-
Self-Validation: The spectrum should display a prominent peak at an m/z of 151.076, corresponding to the protonated ethyl benzoate. High-resolution MS would provide a more accurate mass measurement, further confirming the elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Causality: To obtain definitive structural confirmation and assess purity. The NMR spectrum of ethyl benzoate will have a distinct set of signals corresponding to the aromatic and ethyl protons, which are different from the starting materials.
-
Methodology:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).[5]
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
-
Self-Validation: The ¹H NMR spectrum should show:
-
A triplet at ~1.4 ppm (3H), corresponding to the -CH₃ group.
-
A quartet at ~4.4 ppm (2H), corresponding to the -OCH₂- group.
-
Multiplets in the aromatic region (~7.4-8.1 ppm, 5H). The integration values should be in a 3:2:5 ratio. The absence of a broad singlet for the carboxylic acid proton of benzoic acid (typically >10 ppm) and the characteristic signals for ethanol indicates the purity of the product.
-
A Multi-Technique Approach: The Key to Trustworthy Validation
Relying on a single spectroscopic technique can sometimes be misleading. For instance, isomers will have the same molecular weight in MS, and different compounds might have similar functional groups detectable by IR. Therefore, a multi-technique, or orthogonal, approach is essential for unambiguous validation.[19][20][22] NMR provides the detailed structural map, MS confirms the molecular formula, and IR verifies the functional group transformation. Together, they form a self-validating system that provides a high degree of confidence in the reaction outcome.
Data Presentation: A Case Study of Esterification
| Spectroscopic Data for the Esterification of Benzoic Acid | |
| Compound | IR (cm⁻¹) |
| Benzoic Acid | ~3000 (broad, O-H), ~1700 (C=O) |
| Ethyl Benzoate | ~1720 (C=O), ~1280, 1120 (C-O) |
Conclusion
The validation of reaction outcomes through spectroscopic analysis is a cornerstone of modern chemical and pharmaceutical science.[13][16] By understanding the principles and applications of NMR, MS, and IR spectroscopy, and by employing them in a logical, multi-technique workflow, researchers can ensure the integrity of their results. This rigorous approach to validation is not merely a procedural formality; it is a fundamental aspect of producing reliable and reproducible scientific data.
References
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Fiveable. (n.d.). Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. Retrieved from [Link]
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Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
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American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
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MDPI. (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Retrieved from [Link]
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Patsnap. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. Retrieved from [Link]
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IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]
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Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
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AOTCO. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]
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Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Retrieved from [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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CCS Chemistry. (2024, December 16). Identifying Chemical Reaction Processes by Machine Learned Spectroscopy. Retrieved from [Link]
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ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2025, November 13). Utilizing UV-Vis and FTIR Spectroscopy in Life Science Studies. Retrieved from [Link]
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Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from [Link]
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Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
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ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
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Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
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LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2015, March 31). General principles of identification by mass spectrometry. Retrieved from [Link]
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Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]
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News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
-
Bruker. (2019, March 15). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Retrieved from [Link]
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Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Confirming Protein Identity and Purity. Retrieved from [Link]
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YouTube. (2024, October 15). Unmasking the unknown how mass spectrometry delivers accurate identifications. Retrieved from [Link]
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Cygnus Technologies. (n.d.). Orthogonal Methods. Retrieved from [Link]
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Spectroscopy Online. (2010, February 1). Assessing Accuracy. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2021, April 6). A Review on Spectroscopic analytical method validation and force degradation study. Retrieved from [Link]
-
California Institute of Technology. (n.d.). Validation of Reaction Mechanisms. Retrieved from [Link]
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A Comparative Study of 3-Cyano-5-methylphenylboronic Acid and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide presents a comprehensive comparative analysis of 3-Cyano-5-methylphenylboronic acid and its structurally similar counterparts—3-methylphenylboronic acid, 3-cyanophenylboronic acid, and the parent phenylboronic acid—in the context of their catalytic performance in Suzuki-Miyaura coupling reactions.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of how subtle structural and electronic variations in the boronic acid component can profoundly influence catalytic outcomes. By understanding these nuances, researchers can make more informed decisions in the design and optimization of their synthetic routes.
The Interplay of Electronic and Steric Effects in Catalysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic nature and steric bulk of the substituents on the phenyl ring. These factors primarily influence the transmetalation step, which is often the rate-determining step of the reaction.
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the arylboronic acid alters the electron density of the phenyl ring and the Lewis acidity of the boron atom.
-
Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) increase the electron density on the phenyl ring, which can enhance the rate of transmetalation by making the organic group more nucleophilic and thus more readily transferred to the palladium center.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like the cyano (-CN) group decrease the electron density of the phenyl ring. This can slow down the transmetalation step. However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a key intermediate in the reaction. The overall effect on the reaction rate and yield is a balance of these competing factors.
Steric Effects: The size of the substituents on the phenyl ring can also play a significant role. Bulky groups can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. In the case of the boronic acids under comparison, the methyl group introduces a moderate steric presence.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Substituents | Expected Electronic Effect | Expected Steric Effect | Representative Yield (%) with 4-bromoanisole |
| Phenylboronic Acid | None | Neutral | Minimal | ~90-99%[2][3] |
| 3-Methylphenylboronic Acid | -CH₃ (EDG) | Electron-donating | Moderate | High |
| 3-Cyanophenylboronic Acid | -CN (EWG) | Electron-withdrawing | Minimal | Moderate to High |
| This compound | -CN (EWG), -CH₃ (EDG) | Competing effects | Moderate | Moderate to High |
Analysis of Performance:
-
Phenylboronic Acid: As the unsubstituted parent compound, it serves as our baseline. It consistently provides high to excellent yields in Suzuki-Miyaura couplings with a variety of aryl halides, including 4-bromoanisole.[2][3]
-
3-Methylphenylboronic Acid: The electron-donating methyl group is expected to accelerate the transmetalation step, potentially leading to faster reaction rates and high yields.
-
3-Cyanophenylboronic Acid: The strongly electron-withdrawing cyano group is anticipated to decrease the nucleophilicity of the phenyl ring, which could lead to slower reaction rates compared to phenylboronic acid. However, the increased Lewis acidity of the boron atom can still facilitate the reaction, resulting in good yields under optimized conditions.
-
This compound: This molecule presents an interesting case with competing electronic effects. The electron-withdrawing cyano group and the electron-donating methyl group will have opposing influences on the electron density of the phenyl ring. The overall reactivity will depend on the net electronic effect and the steric hindrance from the methyl group. It is plausible that the deactivating effect of the cyano group is partially mitigated by the activating methyl group.
Experimental Protocols
To ensure a robust and reproducible comparison, a standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is essential. The following protocol is a generalized procedure that can be adapted for the comparative study of the aforementioned boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (phenylboronic acid, 3-methylphenylboronic acid, 3-cyanophenylboronic acid, or this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mechanistic Insights into the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the observed differences in reactivity among the studied boronic acids.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide follows the trend I > Br > Cl.
-
Transmetalation: The organic group from the boronate complex (formed from the boronic acid and base) is transferred to the palladium center, displacing the halide. This step is critically influenced by the electronic properties of the boronic acid. Electron-rich aryl groups on the boronic acid generally accelerate this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The catalytic performance of this compound in Suzuki-Miyaura cross-coupling reactions is a nuanced interplay of the opposing electronic effects of the cyano and methyl substituents, as well as the steric influence of the methyl group. While the electron-withdrawing cyano group may temper reactivity compared to simple phenylboronic acid or its electron-rich analogue, 3-methylphenylboronic acid, the presence of the methyl group can partially counteract this effect. For researchers in drug development and organic synthesis, a deep understanding of these structure-activity relationships is paramount for the rational design of efficient and high-yielding cross-coupling reactions. The provided experimental framework offers a robust starting point for conducting direct comparative studies to elucidate the precise catalytic efficacy of this compound and its analogs in specific synthetic contexts.
References
-
Z.-Y. Li, Y. Wang, L.-J. Xu, Y.-Q. Li, and F. Xue, "Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid," ResearchGate, 2018. [Online]. Available: [Link]
- A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 29, pp. 6722–6737, 2011.
- N. Miyaura and A. Suzuki, "Palladium-catalyzed cross-coupling reactions of organoboron compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995.
- A. F. Littke and G. C. Fu, "Palladium-catalyzed coupling reactions of aryl chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002.
- S. K. Gurung, S. Thapa, B. Shrestha, S. Giri, and R. K. Giri, "Suzuki-Miyaura Cross-Coupling Reaction: A Review on the Effect of Ligands and Catalysts," Journal of Chemistry, vol. 2021, Article ID 8882199, 2021.
- F. Bellina, A. Carpita, and R. Rossi, "Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances," Synthesis, vol. 2004, no. 15, pp. 2419–2440, 2004.
- C. M. Billingsley, K. W. Anderson, and S. L. Buchwald, "A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds," Angewandte Chemie International Edition, vol. 45, no. 21, pp. 3484–3488, 2006.
- V. V. D. Reddy, K. V. Kumar, and K. R. Rao, "An efficient Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids catalyzed by a novel palladium complex in aqueous media," Tetrahedron Letters, vol. 50, no. 26, pp. 3381–3384, 2009.
- R. B. Bedford, "Palladium-catalysed C-C and C-N bond-forming reactions: a personal account," Dalton Transactions, no. 42, pp. 14765–14776, 2003.
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Assessing the Economic Viability of 3-Cyano-5-methylphenylboronic Acid in Large-Scale Synthesis: A Comparative Guide
For process chemists and drug development professionals, the selection of a building block for large-scale synthesis is a multi-faceted decision, weighing reactivity and yield against cost, safety, and sustainability. This guide provides an in-depth analysis of 3-Cyano-5-methylphenylboronic acid (CAS 1451391-42-6), a crucial intermediate in pharmaceutical synthesis, to assess its economic viability for industrial applications. We will compare its performance within the context of the Suzuki-Miyaura coupling—the workhorse of modern C-C bond formation—against a plausible alternative, offering a framework for rational reagent selection.[1][2]
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical manufacturing due to its remarkable functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[3] The choice of the boronic acid is not trivial; it dictates not only the final molecular architecture but also significantly influences process efficiency. This compound is a valuable reagent for introducing the 3-cyano-5-methylphenyl moiety, a structural motif present in various biologically active compounds. The electron-withdrawing nature of the cyano group and the steric and electronic influence of the methyl group can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5]
However, its utility in discovery chemistry does not automatically guarantee its viability for large-scale production, where metrics like cost of goods (COGS), process mass intensity (PMI), and overall process safety become paramount.
A Framework for Assessing Economic Viability
To objectively assess a reagent's large-scale viability, we must move beyond simple reaction yield. A holistic evaluation framework considers multiple factors, from raw material cost to waste generation.
Comparative Case Study: this compound vs. a Structural Alternative
Direct, published side-by-side comparisons of boronic acids at scale are rare. Therefore, we present a realistic, model-based comparison between our target reagent and a structurally similar alternative: 3-Fluoro-5-methylphenylboronic acid . The fluorine atom is a common bioisostere for the cyano group in medicinal chemistry, making this a relevant comparison for drug development professionals.[6]
Hypothetical Reaction: Suzuki-Miyaura coupling of the selected boronic acid with 4-bromoanisole to produce the corresponding biaryl product.
Reagent Cost and Synthesis Considerations
The primary cost driver for a boronic acid is the synthesis of the reagent itself. Typically, this involves borylation of a corresponding aryl halide.
-
For this compound: The starting material is 3-Bromo-5-methylbenzonitrile .[7]
-
For 3-Fluoro-5-methylphenylboronic acid: The starting material is 1-Bromo-3-fluoro-5-methylbenzene .
The complexity and yield of the synthesis of these starting materials, followed by the borylation step, establish the base cost. Small-scale catalog pricing often reflects synthetic complexity; this compound is frequently listed at a higher price point than simpler fluorinated analogues, suggesting a more costly manufacturing process.[8]
General Protocol: Synthesis of Arylboronic Acid via Lithiation-Borylation
This protocol is a standard laboratory method adaptable for various aryl bromides.
-
To a flame-dried, inert-atmosphere flask, add the aryl bromide (1.0 eq) and anhydrous THF (approx. 10 mL per 1 g of bromide).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting aryllithium solution for 30-60 minutes at -78 °C.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl (2 M) until the solution is acidic (pH ~1-2).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid is typically purified by recrystallization or silica gel chromatography.
Performance in Suzuki-Miyaura Coupling
The electronic properties of the boronic acid substituent directly influence the transmetalation step of the Suzuki catalytic cycle.[9][10] Both cyano and fluoro groups are electron-withdrawing, which can slow this step compared to electron-donating groups.[4]
Table 1: Hypothetical Performance Comparison in Large-Scale Synthesis
| Parameter | This compound | 3-Fluoro-5-methylphenylboronic acid | Rationale & Causality |
| Relative Reagent Cost | High (1.5x - 2.0x) | Moderate (1.0x) | Based on complexity of starting material (3-bromo-5-methylbenzonitrile) and typical catalog price differentials. |
| Catalyst Loading (mol%) | 0.1 - 0.5 | 0.1 - 0.5 | Both are electron-withdrawing, may require slightly higher loading than electron-rich partners but are generally amenable to modern, efficient catalyst systems. |
| Reaction Time (hours) | 4 - 8 | 3 - 6 | The stronger electron-withdrawing nature of the -CN group may slightly retard the transmetalation step compared to the -F group, potentially requiring longer reaction times for full conversion. |
| Typical Isolated Yield | 85 - 92% | 88 - 95% | The fluoro-substituted analogue may offer a marginal yield advantage due to potentially faster kinetics and fewer side reactions. |
| Work-up/Purification | Standard | Standard | Both reactions would likely involve similar aqueous work-ups and crystallization procedures. No significant difference is anticipated. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized workflow for comparing the two boronic acids.
-
Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 4-bromoanisole (1.0 eq), the respective boronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the solvent (e.g., Toluene/Water 5:1, 10 volumes).
-
Inerting: Sparge the mixture with nitrogen for 30 minutes to degas the system.
-
Catalyst Charge: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 mol%) to the reactor under a positive nitrogen flow.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until consumption of the 4-bromoanisole is complete.
-
Work-up: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure biaryl product.
-
Analysis: Determine the isolated yield and purity (by HPLC and NMR) for each reaction.
Techno-Economic and Sustainability Analysis
The true cost of a process extends beyond reagent prices. Green chemistry metrics like Process Mass Intensity (PMI) provide a quantitative measure of process efficiency and waste generation.[7][11][12]
PMI = (Total Mass of Inputs [kg]) / (Mass of Final Product [kg]) [13]
A lower PMI indicates a more efficient and sustainable process. Solvents used in the reaction and purification steps are the largest contributors to PMI in pharmaceutical manufacturing.[13]
Table 2: Hypothetical PMI Calculation and Economic Analysis
Assumptions: 1 kg target product scale, based on the protocol above. Yields from Table 1.
| Input Material | This compound Process | 3-Fluoro-5-methylphenylboronic acid Process |
| 4-Bromoanisole | 0.81 kg | 0.81 kg |
| Boronic Acid | 0.77 kg (assuming 90% yield) | 0.71 kg (assuming 93% yield) |
| K₂CO₃ | 1.19 kg | 1.19 kg |
| Pd(PPh₃)₄ | 0.01 kg | 0.01 kg |
| Toluene | 8.00 kg | 8.00 kg |
| Water (Reaction) | 1.60 kg | 1.60 kg |
| Water (Work-up) | 10.00 kg | 10.00 kg |
| Ethanol (Crystallization) | 5.00 kg | 5.00 kg |
| Total Mass Input | 27.38 kg | 27.32 kg |
| Product Output | 1.00 kg | 1.00 kg |
| Calculated PMI | 27.4 | 27.3 |
| Relative Cost of Goods | ~1.3x - 1.6x | 1.0x (Baseline) |
Analysis of Results
Conclusion and Recommendation
Based on this comparative framework, the economic viability of using this compound in large-scale synthesis is challenging compared to more economical alternatives like its 3-fluoro analogue, assuming the alternative provides a comparable or superior biological activity profile in the final drug substance.
-
Primary Economic Driver: The key disadvantage is the higher intrinsic cost of the reagent, likely stemming from a more complex or lower-yielding synthesis of its precursor, 3-bromo-5-methylbenzonitrile.
-
Process Performance: While potentially exhibiting slightly slower reaction kinetics, its performance in a well-optimized Suzuki-Miyaura coupling is expected to be high, with yields likely in the 85-95% range. Its impact on overall process efficiency (PMI) is not significantly different from similar boronic acids.
-
Recommendation: For a project in late-stage development or commercial manufacturing, a thorough cost-benefit analysis is essential. If the specific properties imparted by the cyano group are indispensable for the final product's efficacy and cannot be replicated by a cheaper alternative, the higher cost may be justified. However, during early-stage development, teams should be strongly encouraged to explore more cost-effective bioisosteres, such as the 3-fluoro-5-methylphenyl moiety, to mitigate long-term manufacturing risks and reduce the final cost of goods.
This guide serves as a template for analysis. The specific yields, costs, and process parameters must be validated experimentally for any given project to make a fully informed and economically sound decision.
References
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ChemBK. Benzonitrile, 3-bromo-5-methyl-. [Link]
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ResearchGate. Using Process Mass Intensity (PMI) to Guide Process Development and Design. [Link]
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MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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Chem-Impex. 3-Fluoro-5-methylphenylboronic acid. [Link]
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ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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RSC Publishing. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. [Link]
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Green Chemistry For Sustainability. Process Mass Intensity Prediction Calculator. [Link]
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ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]
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National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
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ResearchGate. ChemInform Abstract: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.. [Link]
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ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. [Link]
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SciELO México. Phenylboronic Acid/CuSO4 as an Efficient Catalyst for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Terminal Acetylenes and Alkyl Azides. [Link]
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PubChem. 3-Hydroxy-5-methylphenylboronic acid. [Link]
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National Institutes of Health. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]
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RSC Publishing. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
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Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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ACS Publications. Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. [Link]
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ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
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University of Florida Digital Collections. Synthesis of 3(5)-substituted 1,2,4-triazoles by Lithiation of 1-(1-pyrrolidinomethyl)-1,2,4-triazole. [Link]
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National Institutes of Health. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. [Link]
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A Comparative Guide to the Characterization and Quantification of Impurities in Commercial 3-Cyano-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the purity of building blocks is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Cyano-5-methylphenylboronic acid is a key intermediate in the synthesis of a variety of therapeutic agents. Its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable synthon. However, the presence of impurities, even at trace levels, can have significant consequences, including altered biological activity, the formation of toxic byproducts, and complications in process scale-up. This guide provides an in-depth comparison of analytical methodologies for the robust characterization and quantification of impurities in commercial batches of this compound, grounded in established scientific principles and practical application.
The Genesis of Impurities: A Look at the Synthetic Landscape
A thorough understanding of the potential impurity profile begins with an examination of the likely synthetic routes to this compound. A common and industrially scalable approach involves the lithiation of a substituted bromobenzonitrile followed by quenching with a trialkyl borate and subsequent hydrolysis.
From this synthetic pathway, a logical profile of potential impurities can be deduced:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 3-bromo-5-methylbenzonitrile.
-
Intermediates: Incompletely hydrolyzed boronate esters.
-
By-products: Homocoupling products of the starting material or the desired product.
-
-
Degradation-Related Impurities:
-
Boroxines: Cyclic anhydrides formed by the dehydration of boronic acids. This is a common impurity for many boronic acids.[1]
-
Protodeborylation Products: Loss of the boronic acid group to yield 3-methylbenzonitrile.
-
A Multi-Pronged Analytical Approach for Comprehensive Impurity Profiling
No single analytical technique is sufficient to fully characterize and quantify all potential impurities in this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the primary technique for the separation and quantification of organic impurities in non-volatile, thermally labile compounds like arylboronic acids. A well-developed HPLC method can provide high resolution, sensitivity, and reproducibility.
Method Comparison:
| Parameter | Method A: Reversed-Phase HPLC-UV | Method B: Reversed-Phase HPLC-MS |
| Principle | Separation based on hydrophobicity with UV detection. | Separation based on hydrophobicity with mass spectrometric detection. |
| Advantages | Robust, widely available, excellent for quantification of known impurities with chromophores. | High specificity, can identify unknown impurities by mass, higher sensitivity for some compounds.[2] |
| Disadvantages | May not detect impurities without a UV chromophore, co-elution can be an issue. | Matrix effects can suppress ionization, more complex instrumentation. |
| Typical Application | Routine quality control, purity assessment, and quantification of known impurities. | Impurity identification, trace-level impurity analysis, and analysis of complex mixtures. |
Experimental Protocol: Reversed-Phase HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its likely impurities.
-
The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility.
-
A gradient elution is necessary to resolve impurities with a wide range of polarities, from the more polar starting materials to the less polar by-products.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC-based impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility and thermal stability.[3][4]
Derivatization is Key:
The hydroxyl groups of the boronic acid moiety make it non-volatile. Silylation is a common derivatization technique where the active hydrogens are replaced with a trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Injection: Splitless, 1 µL.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Rationale for Derivatization and GC-MS Conditions:
-
BSTFA is a powerful silylating agent that efficiently derivatizes the boronic acid. Pyridine acts as a catalyst and solvent.
-
A non-polar column like DB-5ms is suitable for the separation of the derivatized non-polar analytes.
-
The temperature program is designed to separate the derivatized analyte from potential volatile impurities like residual solvents and starting materials.
Logical Comparison of Analytical Techniques
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyano-5-methylphenylboronic Acid
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we handle and dispose of chemical reagents. The disposal of 3-Cyano-5-methylphenylboronic acid requires a meticulous approach due to its dual-hazard nature, stemming from both the boronic acid group and the critically important cyano (nitrile) functional group. This guide provides a comprehensive, step-by-step protocol designed for researchers and drug development professionals to ensure that disposal procedures are executed with the highest regard for safety, environmental protection, and regulatory compliance.
Part 1: Core Hazard Analysis and Immediate Safety Imperatives
The fundamental principle guiding the disposal of this compound is to treat it as a hazardous chemical waste with high toxicity potential. The primary risk is not just the inherent toxicity of the compound itself, but its potential to react with incompatible waste streams to generate highly lethal hydrogen cyanide (HCN) gas.
1.1 The Dual-Hazard Profile
-
Boronic Acid Moiety: As a class, boronic acids can cause skin and eye irritation.[1] Their disposal must be managed to prevent environmental release, as boron compounds can be harmful to aquatic life.[2]
-
Cyano Functional Group: This is the dominant hazard. Organic nitriles can be metabolized to release cyanide ions, which are potent cellular toxins. Furthermore, and most critically, contact with acids will cause a rapid and violent reaction that liberates hydrogen cyanide gas, which is immediately dangerous to life and health.[3] Therefore, segregation from acidic waste is the most critical step in this entire procedure.
1.2 Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[4] The following PPE is mandatory:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Safety goggles and a face shield to protect against splashes.[3]
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
1.3 Quantitative Hazard Data Summary
While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, the hazard profile can be inferred from structurally related compounds. Always consult the specific SDS for the material you are using.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | [5] |
| Skin Irritation | H315 | Causes skin irritation. | [5][6] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [6] |
Part 2: Step-by-Step Disposal and Decontamination Protocol
Disposal must never involve flushing down the drain or placing in regular solid waste.[1] All materials associated with this chemical must be disposed of through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health & Safety (EHS) office.
2.1 Protocol for Solid Waste Disposal
This procedure applies to unused or expired reagents, reaction byproducts, and any labware grossly contaminated with solid this compound.
-
Waste Characterization: The waste must be classified as Hazardous Solid Organic Waste (Contains Cyanide) .
-
Container Selection: Select a dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1][7] The container must be in good condition, free of cracks or residue from previous use.
-
Labeling: The container must be affixed with a "Hazardous Waste" label before any waste is added.[8][9] The label must clearly state:
-
The words "Hazardous Waste".[9]
-
Full Chemical Name: "this compound".
-
Relevant Hazard Information: "Toxic," "Irritant," and "Reacts with Acid to Produce Lethal Gas."
-
-
Waste Collection: Carefully transfer the solid waste into the labeled container using dedicated spatulas or scoops. Also, place any lightly contaminated disposable materials, such as weighing papers, gloves, and absorbent pads, into the same container.[1]
-
Secure Storage: Keep the container tightly sealed when not actively adding waste and store it in a designated Satellite Accumulation Area (SAA).[10]
2.2 Protocol for Decontaminating Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[4]
-
Initial Rinse (Inside Fume Hood): Rinse the empty container at least three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[4]
-
Rinseate Collection: Crucially, the first rinseate and all subsequent rinses are considered hazardous waste. [4] Pour the rinseate into a separate, labeled hazardous waste container designated for non-halogenated organic solvents.
-
Drying and Final Disposal: Allow the triple-rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original manufacturer's label. The clean, dry container can now be disposed of according to your institution's policy for regular laboratory glassware or plastic waste.[4]
Part 3: Waste Storage and Critical Segregation
Proper storage pending disposal is a critical safety control point. The primary goal is to prevent accidental mixing with incompatible chemicals.
3.1 Satellite Accumulation Area (SAA) Requirements
Your labeled hazardous waste container must be kept in an SAA, which is a designated storage location at or near the point of waste generation and under the control of laboratory personnel.[10][11]
3.2 Segregation: The Paramount Rule
The most severe risk associated with this compound is the generation of hydrogen cyanide gas. Therefore, the waste container for this compound must be physically segregated from other waste streams.
-
Acids and Bases: Store acids and bases in separate secondary containment bins. Your cyanide-containing waste must NEVER be in the same secondary container as acidic waste.[10]
-
Oxidizers: Keep separate from strong oxidizing agents.[12]
-
Aqueous Waste: Do not mix with aqueous waste streams.
The following diagram illustrates the mandatory segregation workflow.
Caption: Waste Stream Segregation Workflow.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
4.1 Spill Response
-
Small Spill (inside a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using a chemical spill kit with absorbent pads or a non-combustible material like sand. Avoid creating dust.[6]
-
Carefully sweep or wipe up the absorbed material and place it in your labeled hazardous waste container.
-
Wipe the area clean with a cloth dampened with your rinsing solvent (e.g., acetone), and place the wipe in the hazardous waste container.
-
-
Large Spill or Any Spill Outside a Fume Hood:
4.2 Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][14]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
By adhering to this guide, you contribute to a culture of safety, ensuring that the disposal of this compound is managed with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. [Link]
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Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from Arbico Organics. [Link]
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American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from ascp.org. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from mlo-online.com. [Link]
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Chemtalk. (2022). Boric acid. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet - Cyanide. Retrieved from NJ.gov. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH/OSHA Standards Completion Program - Cyanide. Retrieved from CDC Stacks. [Link]
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Occupational Safety and Health Administration (OSHA). (2024). Cyanides (as CN). Retrieved from OSHA. [Link]
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Massachusetts Institute of Technology (MIT) EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from EHS.MIT.EDU. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Cyanide Compounds. Retrieved from EPA.gov. [Link]
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A Researcher's Guide to the Safe Handling of 3-Cyano-5-methylphenylboronic Acid: Personal Protective Equipment (PPE) and Disposal
In the dynamic landscape of drug discovery and development, the synthesis of novel molecules is a daily pursuit. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. While indispensable, these reagents demand meticulous handling to ensure the safety of the researcher. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-Cyano-5-methylphenylboronic acid, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE).
Core Principles of Chemical Handling
Before delving into the specifics of PPE for this compound, it is crucial to reiterate the foundational principles of laboratory safety. These practices are non-negotiable and form the bedrock of a safe research environment.
-
Hazard Assessment: Prior to any new procedure, a thorough risk assessment must be conducted. This involves understanding the potential hazards of all chemicals involved, the scale of the reaction, and the experimental conditions.
-
Engineering Controls: The first line of defense is always engineering controls. For solid reagents like boronic acids, this primarily involves the use of a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. It is essential that the correct PPE is chosen, worn correctly, and properly maintained.[6][7]
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.[8][9]
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, categorized by the type of laboratory operation.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields (ANSI Z87 certified) or chemical splash goggles.[10][11] | Nitrile gloves. Inspect for tears or punctures before use.[4][12] | Standard laboratory coat.[11] | Recommended to handle in a fume hood. If not feasible, a NIOSH-approved N95 respirator should be used to prevent inhalation of fine particles.[10] |
| In Solution (e.g., reaction setup, workup) | Chemical splash goggles. A face shield is recommended when handling larger volumes (>1L) or during procedures with a higher splash risk.[13] | Nitrile gloves. Change gloves immediately if contaminated.[14] | Standard laboratory coat.[11] | All operations involving solutions should be conducted in a chemical fume hood.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[13] | Heavy-duty nitrile or neoprene gloves.[13] | Chemical-resistant apron over a laboratory coat.[13] | If the spill is large or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[15] |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over the primary eye protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE
The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible with bare skin.
-
Gloves: Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Face Shield/Goggles: Remove from the back of the head by handling the strap.
-
Lab Coat: Unbutton the lab coat. Grasp the coat at the shoulders and pull it downwards and away from the body, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.
-
Respirator (if worn): Remove by the straps without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][16]
-
Transport: When transporting the chemical within the laboratory, use a secondary container to mitigate the risk of spills.[16]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[17] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate laboratory safety personnel.
Waste Disposal
-
Solid Waste: Unused this compound and any materials contaminated with it (e.g., weighing paper, gloves) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[8]
-
Disposal Vendor: All chemical waste should be disposed of through a licensed and approved chemical waste disposal company, in accordance with all local, state, and federal regulations.[9]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
- Environmental Health & Safety. Safe Handling and Storage of Chemicals.
- Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
- BLD Pharmatech. Safety Data Sheet - (7-Chloroquinolin-3-yl)boronic acid.
- HSE. (2025, August 28). Chemicals - safe use and handling.
- Sigma-Aldrich. (2014, August 21). Safety Data Sheet - 5-Amino-2-methylphenylboronic acid pinacol ester.
- AK Scientific, Inc. Safety Data Sheet - 4-Methylphenylboronic acid.
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET - p-Tolylboronic acid.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 4-Tolylboronic acid.
- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET - 3-Chloro-5-cyanophenylboronic Acid.
- Thermo Fisher Scientific. (2008, November 4). SAFETY DATA SHEET - Methylboronic acid.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- CymitQuimica. (2025, December 28). SAFETY DATA SHEET - (4-cyano-3-cyclopropylphenyl)boronic acid.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
- TCI AMERICA. SAFETY DATA SHEET - 4-Chloro-2-methylphenylboronic Acid.
- BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
- J&K Scientific. (3-Cyano-5-methylphenyl)boronic acid | 1451391-42-6.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemScene. (3-Cyano-5-cyclopropyl-2-methylphenyl)boronic acid | 2225169-06-0.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
